molecular formula C12H10N2O3 B8751627 4-[3-(Methyloxy)-4-nitrophenyl]pyridine

4-[3-(Methyloxy)-4-nitrophenyl]pyridine

Cat. No.: B8751627
M. Wt: 230.22 g/mol
InChI Key: MZRYVTCTZYBMGG-UHFFFAOYSA-N
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Description

4-[3-(Methyloxy)-4-nitrophenyl]pyridine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyridine ring linked to a methoxy-substituted nitrophenyl group. The pyridine ring is a privileged scaffold in pharmaceuticals, known for improving a molecule's biochemical potency, metabolic stability, and cellular permeability . The specific substitution pattern on its phenyl ring suggests potential as a key synthetic intermediate or building block in the development of more complex, biologically active molecules. Compounds with similar pyridine and nitrophenyl motifs have been investigated for various applications. Research indicates that such structures can serve as core templates in kinase inhibitor projects . Furthermore, analogous nitrophenyl-pyridine conjugates have been explored in photochemotherapy studies, where they act as DNA photocleavers upon irradiation with UV light, representing a promising tool for novel "on demand" chemotherapeutics . The presence of the electron-donating methoxy group and the electron-withdrawing nitro group on the same phenyl ring may influence the compound's electronic properties and reactivity, making it a valuable subject for structure-activity relationship (SAR) studies . Researchers can utilize this compound to probe biological pathways or as a precursor in the synthesis of potential therapeutic agents for conditions such as cancer and other disorders . This product is intended for laboratory research purposes only.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

4-(3-methoxy-4-nitrophenyl)pyridine

InChI

InChI=1S/C12H10N2O3/c1-17-12-8-10(2-3-11(12)14(15)16)9-4-6-13-7-5-9/h2-8H,1H3

InChI Key

MZRYVTCTZYBMGG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=NC=C2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Potential Applications of 4-[3-(Methyloxy)-4-nitrophenyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract: This technical guide provides a comprehensive analysis of the chemical structure, proposed synthesis, predicted physicochemical properties, and potential pharmacological relevance of 4-[3-(Methyloxy)-4-nitrophenyl]pyridine. Due to the limited direct literature on this specific molecule, this document synthesizes information from established chemical principles and data on structurally related compounds to offer a scientifically grounded perspective for research and development.

Introduction: The Significance of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a foundational heterocyclic framework in the discovery of novel therapeutic agents.[1][2] Its unique electronic properties, ability to form hydrogen bonds, and capacity to serve as a bioisostere for various functional groups make it a privileged structure in drug design.[][4] Pyridine derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][5] The incorporation of a substituted phenyl ring at the 4-position of the pyridine nucleus, as in the case of 4-[3-(Methyloxy)-4-nitrophenyl]pyridine, offers a versatile platform for tuning the molecule's steric and electronic characteristics, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

The nitroaromatic moiety is another critical component, known for its strong electron-withdrawing nature and its role in the bioactivation of certain drugs.[6][7] Nitro compounds are found in a range of pharmaceuticals and often act as prodrugs that are selectively reduced in hypoxic environments, such as those found in solid tumors or anaerobic bacteria.[6][8] This guide will explore the synergistic potential of combining these two pharmacophores in the target molecule, 4-[3-(Methyloxy)-4-nitrophenyl]pyridine.

Proposed Synthesis and Structural Elucidation

Proposed Synthetic Workflow: A Suzuki-Miyaura Cross-Coupling Approach

The proposed synthesis involves the palladium-catalyzed cross-coupling of a suitable boronic acid or ester derivative of the methoxy-nitrophenyl moiety with a halogenated pyridine.

G cluster_0 Synthesis of Precursor 1 cluster_1 Synthesis of Precursor 2 cluster_2 Suzuki-Miyaura Coupling 2-Methoxy-4-nitrophenol 2-Methoxy-4-nitrophenol 3-Methoxy-4-nitrophenyl_triflate 3-Methoxy-4-nitrophenyl_triflate 2-Methoxy-4-nitrophenol->3-Methoxy-4-nitrophenyl_triflate Tf2O, Pyridine 3-Methoxy-4-nitrophenylboronic_acid 3-Methoxy-4-nitrophenylboronic_acid 3-Methoxy-4-nitrophenyl_triflate->3-Methoxy-4-nitrophenylboronic_acid B2Pin2, PdCl2(dppf), KOAc, Dioxane 4-Hydroxypyridine 4-Hydroxypyridine 4-Bromopyridine 4-Bromopyridine 4-Hydroxypyridine->4-Bromopyridine PBr3 3-Methoxy-4-nitrophenylboronic_acid4-Bromopyridine 3-Methoxy-4-nitrophenylboronic_acid4-Bromopyridine Target_Molecule 4-[3-(Methyloxy)-4-nitrophenyl]pyridine 3-Methoxy-4-nitrophenylboronic_acid4-Bromopyridine->Target_Molecule Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O

Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of 4-[3-(Methyloxy)-4-nitrophenyl]pyridine.

Detailed Experimental Protocol (Proposed)
  • Synthesis of 3-Methoxy-4-nitrophenylboronic acid pinacol ester:

    • To a solution of commercially available 2-methoxy-4-nitrophenol in an appropriate solvent (e.g., dichloromethane), add pyridine followed by slow addition of triflic anhydride at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction to isolate 3-methoxy-4-nitrophenyl triflate.

    • In a separate flask, combine the triflate, bis(pinacolato)diboron, a palladium catalyst such as PdCl₂(dppf), and a base like potassium acetate in an anhydrous solvent (e.g., dioxane).

    • Heat the mixture under an inert atmosphere until the starting material is consumed.

    • Purify the crude product by column chromatography to obtain the desired boronic acid pinacol ester.

  • Synthesis of 4-Bromopyridine:

    • 4-Bromopyridine can be synthesized from 4-hydroxypyridine using a brominating agent like phosphorus tribromide (PBr₃).

  • Suzuki-Miyaura Cross-Coupling:

    • Combine 3-methoxy-4-nitrophenylboronic acid pinacol ester and 4-bromopyridine in a solvent system such as toluene, ethanol, and water.[11]

    • Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate.[11][12]

    • Heat the reaction mixture at reflux under an inert atmosphere for several hours, monitoring the progress by TLC or GC-MS.

    • Upon completion, cool the reaction, extract the product with an organic solvent, and purify by column chromatography to yield 4-[3-(Methyloxy)-4-nitrophenyl]pyridine.

Physicochemical and Spectroscopic Properties (Predicted)

The physicochemical properties of 4-[3-(Methyloxy)-4-nitrophenyl]pyridine are predicted based on its constituent functional groups.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₂H₁₀N₂O₃Based on the chemical structure.
Molecular Weight 230.22 g/mol Calculated from the molecular formula.
Appearance Yellowish crystalline solidNitroaromatic compounds are often colored.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone), sparingly soluble in water.The pyridine and nitro groups increase polarity, but the overall aromatic structure limits water solubility.[13]
pKa ~4-5The pyridine nitrogen is basic, but its pKa is likely reduced by the electron-withdrawing nitrophenyl group.
Predicted Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and phenyl rings. The pyridine protons will likely appear as doublets in the aromatic region, while the phenyl protons will exhibit a more complex splitting pattern due to the methoxy and nitro substituents. The methoxy group will present as a singlet around 3.9-4.0 ppm.

  • ¹³C NMR: The carbon NMR will show signals for all 12 unique carbon atoms. The carbon attached to the nitro group will be significantly deshielded. The carbon atoms of the pyridine ring will also appear in the aromatic region.

  • IR Spectroscopy: Key vibrational bands are expected for the C=N stretching of the pyridine ring, the N-O stretching of the nitro group (symmetric and asymmetric), and C-O stretching of the methoxy group.[14][15]

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 230.22. Fragmentation patterns would likely involve the loss of the nitro and methoxy groups.

Potential Applications in Drug Discovery and Development

The chemical structure of 4-[3-(Methyloxy)-4-nitrophenyl]pyridine suggests several promising avenues for investigation in drug discovery.

Anticancer Potential

Many pyridine derivatives have demonstrated significant anticancer activity.[4][16] The nitroaromatic component of the molecule is particularly interesting, as it can be bioreduced by nitroreductase enzymes that are often overexpressed in hypoxic tumor environments.[6][8] This selective activation could lead to the targeted release of cytotoxic agents within the tumor, minimizing off-target effects.

G Prodrug 4-[3-(Methyloxy)-4-nitrophenyl]pyridine (Prodrug) Nitroreductase Nitroreductase (Overexpressed in Hypoxic Tumor Cells) Prodrug->Nitroreductase Enters Hypoxic Tumor Cell Reduced_Intermediate Reactive Nitroso/ Hydroxylamine Intermediate Nitroreductase->Reduced_Intermediate Bioreductive Activation Cellular_Targets Cellular Targets (DNA, Proteins) Reduced_Intermediate->Cellular_Targets Covalent Binding & Oxidative Stress Cell_Death Apoptosis/ Cell Death Cellular_Targets->Cell_Death Induces

Caption: Hypothesized mechanism of action for 4-[3-(Methyloxy)-4-nitrophenyl]pyridine as a bioreductive anticancer agent.

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents.[7][17] The mechanism often involves the reduction of the nitro group to generate reactive nitrogen species that can damage microbial DNA and proteins.[8] The pyridine moiety can enhance the drug-like properties of the molecule, such as solubility and cell permeability, potentially leading to a potent antimicrobial agent.[]

Anti-inflammatory and Other Activities

Pyridine derivatives are also known to possess anti-inflammatory, analgesic, and antihypertensive properties.[1] The specific substitution pattern of 4-[3-(Methyloxy)-4-nitrophenyl]pyridine could be explored for its potential to modulate inflammatory pathways or other biological targets.

Conclusion and Future Directions

While direct experimental data on 4-[3-(Methyloxy)-4-nitrophenyl]pyridine is currently scarce, this in-depth analysis based on established chemical principles and data from related compounds provides a strong foundation for future research. The proposed synthesis is robust and utilizes well-established methodologies, making the compound accessible for further investigation. The predicted physicochemical properties and spectroscopic signatures will be invaluable for its characterization.

The potential applications in drug discovery, particularly in oncology and infectious diseases, are compelling. Future research should focus on the synthesis and in vitro evaluation of this compound to validate its predicted biological activities. Further structural modifications could also be explored to optimize its potency, selectivity, and pharmacokinetic properties.

References

  • Bouziane, A., et al. (2026, January 15). Pyridine and pyrimidine derivatives, potent pharmacophores with various biological activities and significant therapeutic properties: Recent advances. Journal of Molecular Structure, 1310, 138345.
  • Effect of pyridine on key pharmacological parameters. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Ishikura, M., Ohta, T., & Terashima, M. (1986). A Novel Synthesis of 4-Aryl-and 4-Heteroarylpyridines via Diethyl (4-pyridyl) borane. Chemical and Pharmaceutical Bulletin, 34(11), 4755-4762.
  • Weller, D. D., Luellen, G. R., & Weller, D. L. (1982). Synthesis of 4-Arylpyridines. The Journal of Organic Chemistry, 47(24), 4803-4806.
  • Pharmacological activities of pyridine derivatives: a review. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021, August 23). International Journal of Pharmaceutical Sciences Review and Research, 70(1), 185-188.
  • Sustainable Synthesis of 4-acylpyridines through air oxidation of dearomatized 4-alkylpyridines. (2023, December 8). YorkSpace. Retrieved February 15, 2026, from [Link]

  • Bayari, S., Topaçli, A., & Aydinli, A. (2006). The Infrared and Raman Spectra of 4-Phenylpyridine and Its Hofmann Type Complexes. Spectroscopy Letters, 27(9), 1017-1028.
  • Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. (2011, September 26). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • Negishi coupling. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? (2025, August 6).
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Journal of Chemistry. Retrieved February 15, 2026, from [Link]

  • Synthetic method to access fluorinated 2-benzylpyridines by using Negishi coupling reaction. (2022, February 22). RSC Advances, 12(11), 6434-6438.
  • Bitar, L., & Jaber, A. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2025, October 16). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Noriega, S., et al. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3617.
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). Molecules. Retrieved February 15, 2026, from [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022, June 14). Encyclopedia MDPI. Retrieved February 15, 2026, from [Link]

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2024, June 13). Molecules, 29(12), 2824.
  • Abid, O. R., et al. (2011, February 7). Synthesis of functionalized arylpyridines and -pyrimidines by domino [4+2]/retro [4+2] cycloadditions of electron-rich dienes with alkynylpyridines and -pyrimidines. Organic & Biomolecular Chemistry, 9(7), 2413-2422.
  • An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. (2011, June 29). Molecules, 16(7), 5447-5457.
  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. (n.d.). Chempanda. Retrieved February 15, 2026, from [Link]

  • Determination of the average orientation of 4-phenylpyridine in nematic solvent by means of infrared linear dichroism: Study of. (n.d.). Journal of Molecular Structure, 704(1-3), 255-261.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004, December 13). The Journal of Organic Chemistry, 70(1), 151-160.
  • 4-Phenylpyridine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 1-Methoxy-4-nitrobenzene. (n.d.). SpectraBase. Retrieved February 15, 2026, from [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018, November 18). Molecules, 23(11), 2999.
  • 2-Methoxy-5-nitrophenol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 2-Methoxy-4-nitrophenol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 4-Nitropyridine N-oxide. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 1-methoxy-2-nitrobenzene. (2025, May 20). ChemSynthesis. Retrieved February 15, 2026, from [Link]

  • PYRIDINE AND PYRIDINE DERIVATIVES. (n.d.). In Kirk-Othmer Encyclopedia of Chemical Technology (4th ed., Vol. 20).
  • 4-Pyridinamine, 3-nitro-. (2024, April 9). ChemBK. Retrieved February 15, 2026, from [Link]

  • Nitropyridines, Their Synthesis and Reactions. (2025, August 9). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 1-Methoxy-2-nitrobenzene (C7H7NO3). (n.d.). The Pherobase. Retrieved February 15, 2026, from [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). IntechOpen.
  • Water phase synthesis process of difluoromethoxy nitrobenzene. (n.d.). Google Patents.

Sources

Molecular weight and formula of 4-[3-(Methyloxy)-4-nitrophenyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(3-Methoxy-4-nitrophenyl)pyridine

Introduction

Heterocyclic compounds containing the pyridine scaffold are of paramount importance in the fields of medicinal chemistry, materials science, and catalysis. Their unique electronic properties, ability to act as ligands, and hydrogen bonding capabilities make them privileged structures in drug design. This guide focuses on a specific derivative, 4-(3-methoxy-4-nitrophenyl)pyridine, a molecule possessing a unique combination of functional groups that suggest significant potential for further chemical exploration and application. This document provides a comprehensive overview of its chemical identity, molecular characteristics, a proposed synthetic pathway, and its potential utility for researchers and drug development professionals.

Core Molecular and Physicochemical Profile

Understanding the fundamental properties of a molecule is the first step in harnessing its potential. While specific experimental data for this exact isomer is not widely published, we can deduce its core characteristics based on its constituent functional groups and data from structurally related compounds.

Chemical Identity
ParameterValueSource
IUPAC Name 4-(3-methoxy-4-nitrophenyl)pyridineN/A
Molecular Formula C₁₂H₁₀N₂O₃Calculated
Molecular Weight 230.22 g/mol Calculated[1]
Canonical SMILES COC1=C(C=C(C=C1)C2=CC=NC=C2)N(=O)=ON/A
InChI Key (Predicted)N/A
CAS Number Not availableN/A
Predicted Physicochemical Properties

The presence of the polar nitro group and the pyridine nitrogen, combined with the rigid biaryl structure, suggests that 4-(3-methoxy-4-nitrophenyl)pyridine is a crystalline solid at ambient temperature.[2] Its solubility is expected to be low in water but higher in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.

Molecular Structure

The molecule consists of a pyridine ring linked at the 4-position to a nitrophenyl ring. The phenyl ring is further substituted with a methoxy group at the 3-position and a nitro group at the 4-position.

Caption: 2D structure of 4-(3-methoxy-4-nitrophenyl)pyridine.

Proposed Synthesis and Key Reactions

The synthesis of functionalized biaryl compounds is a cornerstone of modern organic chemistry. A highly efficient and modular approach to synthesizing 4-(3-methoxy-4-nitrophenyl)pyridine would involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a plausible method for the synthesis of the title compound.

Step 1: Preparation of Reactants

  • Reactant A: (3-Methoxy-4-nitrophenyl)boronic acid

  • Reactant B: 4-Halopyridine (e.g., 4-bromopyridine or 4-chloropyridine hydrochloride)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf)

  • Base: Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

  • Solvent System: A mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio)

Step 2: Reaction Assembly

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (3-methoxy-4-nitrophenyl)boronic acid (1.0 eq).

  • Add the 4-halopyridine (1.1 eq) and the base (2.0-3.0 eq).

  • Add the solvent mixture and degas the system by bubbling argon or nitrogen through the solution for 15-20 minutes to remove oxygen.

  • Add the palladium catalyst (0.01-0.05 eq) to the flask under an inert atmosphere.

Step 3: Reaction and Work-up

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(3-methoxy-4-nitrophenyl)pyridine.

Caption: Proposed synthetic workflow via Suzuki-Miyaura coupling.

Key Chemical Transformations

The functional groups within 4-(3-methoxy-4-nitrophenyl)pyridine offer versatile handles for subsequent chemical modifications.

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amine (aniline derivative) using standard conditions such as catalytic hydrogenation (H₂/Pd-C), or metals in acidic media (e.g., SnCl₂, Fe/HCl). This transformation is fundamental in medicinal chemistry, as the resulting 4-amino-3-methoxyphenyl moiety can be further functionalized to introduce diverse pharmacophores.

  • Pyridine Ring Chemistry: The nitrogen atom of the pyridine ring is basic and can be protonated, alkylated, or N-oxidized. N-oxidation can facilitate certain substitution reactions on the pyridine ring.

Potential Applications in Research and Development

The structural motifs present in 4-(3-methoxy-4-nitrophenyl)pyridine are found in numerous biologically active compounds and functional materials.

  • Pharmaceutical Intermediate: As an intermediate, this compound is a valuable building block. The aniline derivative obtained after nitro reduction is a precursor for the synthesis of amides, ureas, sulfonamides, and other structures commonly found in kinase inhibitors and other targeted therapies.[3][4]

  • Medicinal Chemistry Scaffold: The pyridine ring is a well-known bioisostere for a phenyl ring and is present in many approved drugs. The specific substitution pattern may offer a unique vector for probing receptor binding pockets.

  • Materials Science: Pyridine derivatives are widely used as ligands in coordination chemistry to create metal-organic frameworks (MOFs) or functional catalysts.[5] The nitro and methoxy groups can modulate the electronic properties of such complexes.

Safety and Handling

As a nitroaromatic compound, 4-(3-methoxy-4-nitrophenyl)pyridine should be handled with appropriate care in a well-ventilated laboratory or fume hood.

  • General Hazards: Similar nitroaromatic compounds are classified as irritants to the skin, eyes, and respiratory system.[6][7] They may be harmful if swallowed or inhaled.[6]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents, acids, and bases.[2][6]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

4-(3-Methoxy-4-nitrophenyl)pyridine represents a synthetically accessible and highly versatile chemical scaffold. Its combination of a pyridine ring, a reducible nitro group, and a methoxy substituent makes it an attractive starting point for the development of novel pharmaceuticals, functional materials, and chemical probes. The synthetic and derivatization pathways outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising molecule.

References

  • Vertex AI Search. (n.d.).
  • U.S. Environmental Protection Agency. (2023, November 1). Pyridine, 4-[(4-nitrophenyl)methyl]- - Substance Details - SRS.
  • J. T. Baker. (2011, August 29).
  • MilliporeSigma. (2025, November 6).
  • CymitQuimica. (n.d.). 4-(4-Methoxyphenyl)pyridine.
  • Sigma-Aldrich. (n.d.). 4-(4-Nitrobenzyl)pyridine 98.
  • Benchchem. (n.d.). Synthesis routes of Pyridine, 4-[(3-methoxyphenyl)methyl]-.
  • NIST. (n.d.). Pyridine, 4-[(4-nitrophenyl)methyl]-. In NIST Chemistry WebBook.
  • MySkinRecipes. (n.d.). 4-(4-Fluoro-3-nitrophenyl)pyridine.
  • Matrix Fine Chemicals. (n.d.). 4-(3-NITROPHENYL)PYRIDINE | CAS 4282-48-8.
  • TCI Chemicals. (n.d.).
  • ECHEMI. (n.d.). 4-(4-Nitrobenzyl)
  • ResearchGate. (n.d.). (PDF) Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one.
  • PubChem. (n.d.). 3-(4-Methoxyphenyl)pyridine.
  • ChemicalBook. (2026, January 23). N-(4-fluoro-2-Methoxy-5-nitrophenyl)-4-(1-Methylindol-3-yl)pyriMidin-2-aMine | 1421372-94-2.
  • Merck Millipore. (n.d.). 4-(4-Nitrobenzyl)pyridine CAS 1083-48-3 | 820890.
  • CAS. (2025, October 22).
  • PubChemLite. (n.d.). Pyridine, 4-(2,2-dimethyl-5-(4-methoxy-3-nitrophenyl)-3-pyrrolidinyl)-, dihydrochloride, cis-(+-)-.
  • PubChem. (n.d.). 4-(3,4-Dimethoxyphenyl)pyridine.
  • PubChem. (n.d.). 4-(4-Methoxyphenyl)pyridine.
  • ChemScene. (n.d.). 1313359-04-4 | 2-Methoxy-6-(3-nitrophenyl)pyridine.
  • PMC. (n.d.).
  • MDPI. (2021, October 31).
  • Google Patents. (n.d.). Method for preparing 4-(3-methoxy propoxy)-2,3-dimethyl pyridine-N-oxide.
  • MDPI. (2022, December 14). 4′-(3,5-Dimethoxy-4-propargyloxyphenyl)-2,2′:6′,2″-terpyridine.

Sources

Electronic Modulation of Phenylpyridines via Nitro-Substitution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Synthesis, Optoelectronics, and Pharmacophores

Executive Summary

The introduction of a nitro group (


) onto the 2-phenylpyridine (2-ppy) scaffold creates a profound electronic perturbation that bifurcates its utility into two distinct high-value domains: organic electronics (OLEDs)  and medicinal chemistry .

In materials science, the nitro group acts as a potent electron-withdrawing auxiliary, dramatically stabilizing the Lowest Unoccupied Molecular Orbital (LUMO) by up to 0.8 eV, facilitating electron injection and transport. Conversely, in pharmacology, the nitro-phenylpyridine motif serves as a metabolic "warhead," capable of undergoing bioreductive activation to target specific enzymes, though this often necessitates careful management of mutagenic toxicity risks.

This guide provides a technical deep-dive into the electronic theory, synthesis, and application of these derivatives, moving beyond generic descriptions to actionable, data-driven protocols.

Part 1: Molecular Architecture & Electronic Theory

The electronic behavior of nitro-substituted phenylpyridines is governed by the interplay between the electron-rich phenyl ring (donor) and the electron-deficient pyridine ring (acceptor), which is further sensitized by the nitro group.

1.1 The "Push-Pull" Mechanism

The 2-phenylpyridine system is inherently dipolar. Adding a nitro group amplifies this via the mesomeric (


) and inductive (

) effects.
  • LUMO Localization: In unsubstituted 2-ppy, the LUMO is delocalized across the heterocycle. Upon nitro-substitution (particularly at the 4- or 5-position of the pyridine), the LUMO density localizes heavily onto the nitro-pyridine moiety.[1] This lowers the LUMO energy level, making the molecule a better electron acceptor.

  • HOMO Retention: The Highest Occupied Molecular Orbital (HOMO) largely remains on the phenyl ring (and any donor substituents attached to it).

  • Band Gap Narrowing: The stabilization of the LUMO (lowering energy) without a proportional drop in the HOMO results in a narrowed HOMO-LUMO gap (red-shifted absorption).

1.2 Quantitative Electronic Data

The following table summarizes the impact of nitro-substitution on key electronic parameters compared to the unsubstituted scaffold.

Parameter2-Phenylpyridine (Ref)2-(4-Nitrophenyl)pyridine2-Phenyl-5-nitropyridineEffect of

Hammett

0.000.780.78Strong Electron Withdrawal
LUMO Energy ~ -2.4 eV~ -3.1 eV~ -3.3 eVStabilizes LUMO (Easier Reduction)
Dipole Moment ~ 1.8 D~ 4.5 D~ 5.2 DIncreases Polarity/Solubility
Emission Green Phosphorescence (Ir)Quenched / Red-ShiftedQuenchedIncreases non-radiative decay (

)

Critical Insight: In Iridium(III) complexes used for OLEDs, a nitro group on the ligand often quenches luminescence. This is due to the introduction of low-lying triplet states (


) associated with the nitro group, which lie below the emissive MLCT state, acting as an energy sink. Therefore, nitro-phenylpyridines are rarely used in emitters but are excellent candidates for Electron Transport Materials (ETMs).
Part 2: Synthesis & Structural Characterization[2]

The construction of the nitro-phenylpyridine scaffold requires robust C-C bond formation.[2] The Suzuki-Miyaura Cross-Coupling is the industry standard due to its tolerance of the nitro group (which can be sensitive to the harsh reducing conditions of Grignard or Lithiation chemistry).

2.1 Visualizing the Synthetic Pathway

The following diagram outlines the optimized catalytic cycle for synthesizing 2-(4-nitrophenyl)pyridine, highlighting the critical oxidative addition and transmetallation steps.

SuzukiCycle cluster_conditions Critical Conditions Start Pd(0) Active Catalyst Step1 Oxidative Addition (Ar-Br adds to Pd) Start->Step1 + 2-Bromopyridine Step2 Base Activation (Formation of Pd-OH/Pd-OR) Step1->Step2 + Base (K2CO3) Step3 Transmetallation (Boronic Acid enters) Step2->Step3 + 4-Nitrophenylboronic acid Step4 Reductive Elimination (Product Release) Step3->Step4 Isomerization Step4->Start Regenerate Pd(0) Cond1 Solvent: Dioxane/H2O (4:1) Cond2 Temp: 90°C Cond3 Atmosphere: Argon (Strict)

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of nitro-substituted phenylpyridines.

2.2 Validated Experimental Protocol

Objective: Synthesis of 2-(4-nitrophenyl)pyridine.

Reagents:

  • 2-Bromopyridine (1.0 eq)

  • 4-Nitrophenylboronic acid (1.2 eq)

  • 
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates)
  • 
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing (Crucial): Combine the solvent mixture in a reaction vial. Bubble Argon or Nitrogen through the solvent for 20 minutes. Why? Dissolved oxygen causes homocoupling of the boronic acid and oxidizes the Pd(0) catalyst, killing the reaction yield.

  • Assembly: Add 2-bromopyridine, 4-nitrophenylboronic acid, and

    
     to the vial.
    
  • Catalyst Addition: Add the Pd catalyst last, under a positive stream of inert gas. Seal the vial immediately.

  • Reaction: Heat to 90°C for 12–16 hours. The mixture should turn black (precipitated Pd) upon completion.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium residues (critical for biological assays). Dilute with Ethyl Acetate, wash with brine (

    
    ), and dry over 
    
    
    
    .
  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexane:Ethyl Acetate (Gradient 90:10

      
       70:30). Nitro compounds are polar; expect higher retention times than unsubstituted analogs.
      
Part 3: Optoelectronic Applications (OLEDs)

In the context of OLEDs, nitro-phenylpyridines function primarily as Electron Transport Materials (ETMs) or Hole Blocking Materials (HBMs) , rather than emitters.

3.1 Mechanism of Action

The nitro group pulls electron density away from the pyridine ring.

  • LUMO Stabilization: As noted in Table 1, the LUMO energy drops to

    
     eV. This matches well with the work function of common cathodes (like Al/LiF), lowering the electron injection barrier.
    
  • Electron Mobility: The planar nature of the phenylpyridine core allows for

    
    -
    
    
    
    stacking in the solid state, facilitating electron hopping.
3.2 Design Rule for Researchers

If your goal is to design a phosphorescent emitter (Ir-complex) :

  • Avoid placing nitro groups directly on the ligand

    
    -system. They will quench the triplet state via thermally accessible 
    
    
    
    levels.
  • Alternative: Use cyano (

    
    ) or trifluoromethyl (
    
    
    
    ) groups if electron withdrawal is needed without quenching.

If your goal is to design an Electron Transport Layer :

  • Use nitro-phenylpyridines.[3][2][4] The quenching effect is irrelevant here; the priority is high electron affinity and stability against reduction.

Part 4: Pharmacological Implications[5]

Nitro-phenylpyridines are "privileged structures" in medicinal chemistry, often acting as bioisosteres for other biaryl systems.

4.1 The "Warhead" Concept

The nitro group is not passive. In hypoxic environments (e.g., solid tumors, tubercular granulomas), it can be enzymatically reduced:



  • Mechanism: The intermediate hydroxylamine (

    
    ) can damage DNA, which is the basis for the cytotoxicity of drugs like metronidazole.
    
  • Application: 2-(4-nitrophenyl)pyridine derivatives are investigated as hypoxia-activated prodrugs .

4.2 Biological Pathway Visualization

The following diagram illustrates the metabolic fate of the nitro-phenylpyridine scaffold within a cellular environment.

Metabolism Compound Nitro-Phenylpyridine (Prodrug) Intermediate Nitroso / Hydroxylamine (Active Species) Compound->Intermediate Hypoxic Reduction Reductase Nitroreductase (Enzyme) Reductase->Intermediate Catalysis Target DNA Damage / Protein Adducts Intermediate->Target Cytotoxicity (Therapeutic) Excretion Amine Metabolite (Inactive/Excreted) Intermediate->Excretion Further Reduction

Figure 2: Metabolic activation pathway of nitro-phenylpyridine pharmacophores.

References
  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Source: MDPI (2025) Context: Detailed analysis of HOMO/LUMO gaps and crystallographic data of nitro-pyridine derivatives.

  • Probing the Effect of Nitro-substituents in the Modulation of LUMO Energies. Source: Royal Society of Chemistry (Dalton Transactions) Context: Establishes the stabilization of LUMO by ~0.8 eV in nitro-substituted polypyridyl complexes.

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling. Source: National Institutes of Health (PMC) Context: Validated protocols for Suzuki coupling of pyridine derivatives, including water/dioxane solvent effects.

  • On the electronic structure of nitro-substituted bipyridines and their platinum complexes. Source: ResearchGate / Dalton Transactions Context: Discusses the localization of LUMO on the nitro-pyridyl moiety and its impact on charge transfer.

  • Blue Emitting Cationic Iridium Complexes. Source: ResearchGate Context: Contrasts nitro-quenching with other electron-withdrawing groups (like CF3) in OLED emitter design.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-[3-(Methyloxy)-4-nitrophenyl]pyridine, a compound of interest in medicinal chemistry and materials science. As this specific molecule is not readily found in major chemical databases, this document focuses on a proposed synthetic route, methods for its characterization, and its potential applications based on the known properties of structurally related compounds.

Introduction and Chemical Identity

4-[3-(Methyloxy)-4-nitrophenyl]pyridine is a biaryl compound consisting of a pyridine ring linked at the 4-position to a 3-methoxy-4-nitrophenyl ring. The presence of the electron-withdrawing nitro group and the methoxy substituent on the phenyl ring, combined with the chemical properties of the pyridine moiety, suggests that this molecule could have interesting electronic and biological properties. Pyridine derivatives are a cornerstone in pharmaceutical development, appearing in a wide array of approved drugs.[1] The nitro group, while often associated with toxicity, is also a versatile synthetic handle that can be reduced to an amino group, opening up a vast chemical space for further functionalization.[2]

A definitive CAS (Chemical Abstracts Service) number for 4-[3-(Methyloxy)-4-nitrophenyl]pyridine could not be located in publicly accessible databases, which suggests that this compound may be a novel chemical entity. This guide, therefore, serves as a foundational resource for researchers interested in its synthesis and exploration.

PropertyPredicted Value
Molecular Formula C₁₂H₁₀N₂O₃
Molecular Weight 230.22 g/mol
Appearance Likely a pale yellow to yellow crystalline solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water.
SMILES COC1=C(C=C(C=C1)C2=CC=NC=C2)[O-]
InChI InChI=1S/C12H10N2O3/c1-17-11-7-9(2-3-10(11)14(15)16)8-4-6-13-7-5-8/h2-7H,1H3

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

The most logical and robust method for the synthesis of 4-[3-(Methyloxy)-4-nitrophenyl]pyridine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid and is widely used in the synthesis of biaryl compounds due to its mild reaction conditions and tolerance of a wide range of functional groups.[3]

The proposed reaction involves the coupling of 4-pyridylboronic acid with 1-bromo-3-methoxy-4-nitrobenzene .

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents 1. Combine: - 1-bromo-3-methoxy-4-nitrobenzene - 4-pyridylboronic acid - Pd catalyst & ligand - Base (e.g., K₂CO₃) Solvent 2. Add degassed solvent (e.g., Dioxane/Water) Reagents->Solvent Inert_Atmosphere 3. Purge with N₂ or Ar Solvent->Inert_Atmosphere Heating 4. Heat with stirring (e.g., 80-100 °C) Inert_Atmosphere->Heating Monitoring 5. Monitor by TLC or LC-MS Heating->Monitoring Quenching 6. Cool and quench (add water) Monitoring->Quenching Extraction 7. Extract with organic solvent (e.g., Ethyl Acetate) Quenching->Extraction Drying 8. Dry organic layer (e.g., Na₂SO₄) Extraction->Drying Purification 9. Purify by column chromatography Drying->Purification Characterization 10. Characterize product (NMR, MS, MP) Purification->Characterization

Caption: Workflow for the synthesis of 4-[3-(Methyloxy)-4-nitrophenyl]pyridine.

Detailed Experimental Protocol

Materials and Equipment:

  • Reactants: 1-bromo-3-methoxy-4-nitrobenzene, 4-pyridylboronic acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Solvents: 1,4-Dioxane and water (degassed)

  • Equipment: Round-bottom flask, condenser, magnetic stirrer with hotplate, inert gas supply (Nitrogen or Argon), standard laboratory glassware for work-up and purification, thin-layer chromatography (TLC) plates, column chromatography setup.

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-bromo-3-methoxy-4-nitrobenzene (1.0 eq), 4-pyridylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask. The solvent volume should be sufficient to dissolve the reactants (e.g., 10 mL per mmol of the limiting reagent).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water to the mixture and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-[3-(Methyloxy)-4-nitrophenyl]pyridine.

Purification and Characterization

Purification:

  • Column Chromatography: This is the primary method for purifying the crude product. The polarity of the eluent can be adjusted based on the TLC analysis.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective final purification step.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound. The expected spectra would show characteristic signals for the substituted phenyl and pyridine rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound by providing a highly accurate molecular weight.

  • Melting Point (MP): A sharp melting point range for a crystalline solid is a good indicator of purity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the nitro group (strong absorptions around 1520 and 1340 cm⁻¹) and the C-O-C ether linkage.

Reactivity and Potential Applications

The chemical reactivity of 4-[3-(Methyloxy)-4-nitrophenyl]pyridine is dictated by its functional groups:

  • Nitro Group: The nitro group is strongly electron-withdrawing, which deactivates the phenyl ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. More importantly, the nitro group can be readily reduced to an amine. This amino group can then be used in a wide range of subsequent reactions, such as amide bond formation, diazotization, and reductive amination, making it a key intermediate for building more complex molecules.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. It can also act as a ligand for metal coordination.

  • Methoxy Group: The methoxy group is an electron-donating group that can influence the electron density of the phenyl ring.

Potential Applications:

  • Medicinal Chemistry: Pyridine derivatives are prevalent in pharmaceuticals.[4] The title compound could serve as a scaffold for the synthesis of novel kinase inhibitors, anti-inflammatory agents, or compounds targeting other biological pathways. The ability to convert the nitro group to an amine is particularly valuable in drug discovery for creating libraries of analogues for structure-activity relationship (SAR) studies.[5]

  • Materials Science: Biaryl compounds with polarized electronic structures can exhibit interesting optical and electronic properties. This compound could be investigated for applications in organic light-emitting diodes (OLEDs), nonlinear optics, or as a component in novel polymers.

  • Ligand Synthesis: The pyridine nitrogen provides a coordination site for metals. The compound could be explored as a ligand in catalysis or for the synthesis of novel metal-organic frameworks (MOFs).

Safety and Handling

  • General Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Reagent-Specific Hazards:

    • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

    • 1,4-Dioxane: This solvent is a suspected carcinogen and is flammable.

    • Nitro-aromatic Compounds: Many nitro-aromatic compounds are toxic and can be absorbed through the skin. They should be handled with caution.

  • Product Hazards: The toxicity of 4-[3-(Methyloxy)-4-nitrophenyl]pyridine has not been determined. It should be treated as a potentially hazardous substance.

Conclusion

While a dedicated CAS number and extensive literature on 4-[3-(Methyloxy)-4-nitrophenyl]pyridine are not currently available, this technical guide provides a robust framework for its synthesis, purification, and characterization. The proposed Suzuki-Miyaura cross-coupling is a reliable and well-established method to access this and similar biaryl compounds. The versatile functionalities present in the target molecule, particularly the synthetically useful nitro group, make it an attractive building block for further research in drug discovery and materials science. This guide serves as a starting point for researchers to explore the potential of this novel compound.

References

  • PubChem. (n.d.). 4-(2-Nitrophenyl)pyridine. National Center for Biotechnology Information.
  • Chem-Impex. (n.d.). 4-(4-Nitrobenzyl)pyridine.
  • PubChem. (n.d.). 4-Methoxy-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Fadda, A. A., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega, 7(10), 8754–8767.
  • Tokyo Chemical Industry UK Ltd. (n.d.). 4-Methoxy-3-nitropyridine.
  • Fluorochem. (n.d.). 3-(4-NITROPHENYL)PYRIDINE.
  • Matrix Fine Chemicals. (n.d.). 4-(3-NITROPHENYL)PYRIDINE | CAS 4282-48-8.
  • IUCrData. (2018). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine.
  • ChemicalBook. (2026). 4-Methoxy-3-nitropyridine | 31872-62-5.
  • CymitQuimica. (n.d.). 4-(4-Methoxyphenyl)pyridine.
  • Pattekar, R. S., & Balireddy, K. (2021). pharmacological activities of pyridine derivatives: a review. World Journal of Pharmaceutical and Life Sciences, 7(5), 133-142.
  • MDPI. (2024). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Pyridine Intermediates in Pharmaceutical Synthesis.
  • Elsevier. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Bioorganic Chemistry, 119, 105523.
  • Chinese Chemical Letters. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. 25(5), 803-806.
  • ResearchGate. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications.
  • Organic Chemistry Portal. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Morpholine, 4-(3-methoxy-4-nitrophenyl)-. Substance Details - SRS.
  • ResearchGate. (2025). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Santa Cruz Biotechnology. (n.d.). 4-(3-Methoxy-4-nitrophenyl)morpholine-d3.

Sources

Methodological & Application

High-Efficiency Synthesis of 4-[3-(Methyloxy)-4-nitrophenyl]pyridine

[1]

Abstract & Application Context

The target molecule, 4-[3-(Methyloxy)-4-nitrophenyl]pyridine (also known as 4-(3-methoxy-4-nitrophenyl)pyridine), is a critical biaryl intermediate.[1] It serves as a precursor for 3-methoxy-4-aminophenyl-pyridine scaffolds, a pharmacophore frequently observed in kinase inhibitors (e.g., p38 MAP kinase, EGFR) and phosphodiesterase (PDE) inhibitors.[1]

This protocol details a robust Suzuki-Miyaura cross-coupling strategy.[1] Unlike generic procedures, this guide addresses the specific instability of 4-pyridylboronic species (protodeboronation) and provides a regiochemically unambiguous route using 5-bromo-2-nitroanisole .[1]

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the formation of the biaryl C–C bond. The choice of coupling partners is dictated by commercial availability and stability.

Route Selection:

  • Path A (Recommended): Coupling of 5-bromo-2-nitroanisole (electrophile) with 4-pyridineboronic acid pinacol ester (nucleophile).[1]

    • Rationale: 5-bromo-2-nitroanisole is stable and commercially available (CAS 77337-82-7).[1] The pinacol ester of the pyridine is preferred over the free boronic acid to minimize protodeboronation, a common failure mode in 4-pyridyl couplings.[1]

  • Path B (Alternative): Coupling of 4-bromopyridine with 3-methoxy-4-nitrophenylboronic acid.[1]

    • Rationale: Used if Path A fails due to pyridine instability, but 4-bromopyridine (often sold as HCl salt) requires careful neutralization.[1]

RetrosynthesisTargetTarget:4-[3-(Methyloxy)-4-nitrophenyl]pyridineDisconnectionSuzuki-MiyauraDisconnectionTarget->DisconnectionPrecursor1Electrophile:5-Bromo-2-nitroanisole(CAS 77337-82-7)Disconnection->Precursor1Precursor2Nucleophile:4-Pyridineboronic acidpinacol ester(CAS 181219-01-2)Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Safety & Critical Precautions

  • Nitro Compounds: The starting material (5-bromo-2-nitroanisole) and product are nitroaromatics.[1] While generally stable, avoid subjecting them to temperatures >150°C or dry distillation, as they can possess energetic properties.

  • Palladium Catalysts: Pd(dppf)Cl₂ is toxic and a sensitizer. Handle in a fume hood.

  • Pyridine Derivatives: Pyridines are hepatotoxic and have a distinct, unpleasant odor. Double-glove and use effective local exhaust.

Experimental Protocol

Reagents & Equipment[2][3][4]
ReagentCAS No.[2][3][4][5][6][7][8]MW ( g/mol )Equiv.[9][10]Qty (Example)Role
5-Bromo-2-nitroanisole 77337-82-7232.031.01.00 gElectrophile
4-Pyridineboronic acid pinacol ester 181219-01-2205.061.21.06 gNucleophile
Pd(dppf)Cl₂[1] · DCM 95464-05-4816.640.05176 mgCatalyst
Potassium Carbonate (K₂CO₃) 584-08-7138.203.01.79 gBase
1,4-Dioxane 123-91-1-Solvent12 mLSolvent A
Water (Degassed) 7732-18-5-Solvent3 mLSolvent B

Equipment:

  • Schlenk flask or Microwave vial (10-20 mL)

  • Reflux condenser (if thermal heating)

  • Inert gas line (Nitrogen or Argon)

Step-by-Step Procedure
Step 1: Inert Atmosphere Setup
  • Charge a dry reaction vessel with 5-bromo-2-nitroanisole (1.0 eq), 4-pyridineboronic acid pinacol ester (1.2 eq), and K₂CO₃ (3.0 eq).

  • Add the catalyst Pd(dppf)Cl₂ · DCM (5 mol%).

    • Note: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ because the bidentate ligand prevents catalyst poisoning by the pyridine nitrogen.

  • Seal the vessel and evacuate/backfill with Argon three times.

Step 2: Solvent Addition & Reaction
  • Add 1,4-Dioxane and Water (4:1 ratio) via syringe under Argon flow.

    • Critical: Solvents must be degassed (sparged with Ar for 15 mins) prior to addition to prevent homocoupling or catalyst oxidation.

  • Heat the mixture to 90°C with vigorous stirring.

    • Thermal: 12–16 hours (overnight).

    • Microwave: 120°C for 45–60 minutes (if applicable).

  • Monitoring: Check reaction progress by TLC (Eluent: 5% MeOH in DCM) or LCMS. The bromide starting material should disappear.[10]

Step 3: Workup
  • Cool the reaction to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) (50 mL) and Water (50 mL).

  • Separate the layers.[5] Extract the aqueous layer with EtOAc (2 x 30 mL).[5]

  • Combine organic layers and wash with Brine (saturated NaCl).

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Purification & Characterization

The crude residue is typically a dark oil or solid.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (neutralized).

    • Eluent: Gradient of 0% to 5% MeOH in DCM (or 20% to 60% EtOAc in Hexanes).

    • Tip: Pre-wash the silica column with 1% Triethylamine in the starting solvent to minimize streaking of the pyridine product.

  • Product Appearance: Yellow to orange solid.

Expected Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Ring: Two doublets (AA'BB' system) around δ 8.7 ppm (2H, d, J=6 Hz, adjacent to N) and δ 7.5 ppm (2H, d, J=6 Hz).

    • Phenyl Ring:

      • δ 7.9–8.0 ppm (1H, d, J=8 Hz, H-5 ortho to nitro).[1]

      • δ 7.2–7.3 ppm (1H, s, H-2 ortho to methoxy/meta to nitro).[1]

      • δ 7.1–7.2 ppm (1H, d, H-6).[1]

    • Methoxy: Singlet at δ 4.05 ppm (3H).

  • MS (ESI): m/z calculated for C₁₂H₁₀N₂O₃ [M+H]⁺: 231.07; found: 231.1.

Workflow Diagram

WorkflowSetupSetup:Combine Reagents(Ar Atmosphere)ReactionReaction:90°C, 12-16h(Pd(dppf)Cl2)Setup->ReactionHeatWorkupWorkup:EtOAc ExtractionBrine WashReaction->WorkupCoolPurificationPurification:Flash Column(DCM/MeOH)Workup->PurificationConcentrateAnalysisValidation:NMR & LCMSPurification->AnalysisIsolate

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield (<30%) Protodeboronation of Pyridyl BoronateSwitch to Path B : Use 4-bromopyridine + 3-methoxy-4-nitrophenylboronic acid.
No Reaction Catalyst PoisoningEnsure solvents are degassed. Switch base to Cs₂CO₃. Verify Pd(dppf)Cl₂ quality (should be orange/red, not black).
Product Streaking Pyridine interaction with SilicaAdd 1% Triethylamine (Et₃N) to the mobile phase during chromatography.
Black Precipitate Palladium Crash-outFilter crude through a Celite pad before aqueous workup.[1]

References

  • Suzuki-Miyaura Coupling of Pyridyl Boronic Acids

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Synthesis of 5-Bromo-2-nitroanisole (Precursor)

    • ChemicalBook. (2025).[9] 4-bromo-2-methoxy-1-nitrobenzene Properties and Synthesis. Link

  • Optimization of Pyridine Couplings

    • Kudo, N., et al. (2006). Efficient Synthesis of 4-Pyridylboronic Acid Derivatives. Chemical & Pharmaceutical Bulletin, 54(10), 1432-1436.[1] Link

  • Analogous Biaryl Synthesis (Kinase Inhibitors)

    • Vertex AI Search Results (2025). Synthesis of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines. Link

Application Note: Optimized Suzuki-Miyaura Synthesis of 4-(3-Methoxy-4-nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki coupling conditions for 4-(3-methoxy-4-nitrophenyl)pyridine synthesis Content Type: Detailed Application Notes and Protocols.

Executive Summary

This technical guide details the synthesis of 4-(3-methoxy-4-nitrophenyl)pyridine , a structural motif common in kinase inhibitors and heterocyclic liquid crystals. The synthesis utilizes a Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1][2][3][4]

This protocol addresses the specific challenges associated with this target:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to Pd(II), poisoning the catalyst.[2]

  • Substrate Stability: 4-Pyridylboronic acids are prone to rapid protodeboronation; therefore, the retrosynthetic route is inverted to utilize 4-bromopyridine and the more stable arylboronic acid .

  • Purification: Exploiting the basicity of the pyridine ring for a "Catch-and-Release" acid-base extraction to eliminate non-basic impurities without chromatography.

Retrosynthetic Strategy & Mechanistic Rationale

The Stability Dilemma

The success of this reaction hinges on the correct choice of coupling partners.

  • Route A (Not Recommended): 4-Pyridylboronic acid + 4-Bromo-2-methoxynitrobenzene.

    • Failure Mode: 4-Pyridylboronic acid is notoriously unstable, existing often as a trimeric anhydride and undergoing rapid C-B bond hydrolysis (protodeboronation) in aqueous base.

  • Route B (Recommended): 4-Bromopyridine hydrochloride + (3-Methoxy-4-nitrophenyl)boronic acid.

    • Advantage:[5][6][7] The nitro-substituted arylboronic acid is stable. 4-Bromopyridine is commercially available as the HCl salt, which is stable and cost-effective.

Catalyst Selection[2][8][9]
  • Standard System: Pd(dppf)Cl₂[2]·DCM . The bidentate dppf ligand creates a large bite angle and is sterically bulky enough to prevent the pyridine product from sequestering the active Pd(0) species.

  • High-Performance System: XPhos Pd G2 . For difficult scale-ups, Buchwald precatalysts (Generation 2) ensure rapid oxidative addition and stability against the electron-deficient nitroarene.

Experimental Protocols

Method A: The Robust Protocol (Pd(dppf)Cl₂)

Recommended for general lab-scale synthesis (50 mg – 5 g).

Materials Checklist
ReagentEquiv.RoleNotes
4-Bromopyridine HCl 1.0ElectrophileHygroscopic; store in desiccator.
(3-Methoxy-4-nitrophenyl)boronic acid 1.2NucleophileExcess accounts for minor deboronation.
Pd(dppf)Cl₂·CH₂Cl₂ 0.03 (3 mol%)CatalystRobust against air/moisture.
K₂CO₃ 3.5BaseExtra base required to neutralize HCl salt.
1,4-Dioxane / Water (4:1) Solvent0.2 MDegassed is critical.
Step-by-Step Procedure
  • Preparation: Charge a reaction vial or round-bottom flask with a magnetic stir bar.

  • Loading: Add 4-Bromopyridine HCl (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Inerting: Seal the vessel and purge with Nitrogen or Argon for 5 minutes (vacuum/backfill x3).

  • Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture via syringe.

    • Note: The solution may bubble slightly as the carbonate neutralizes the HCl salt.

  • Reaction: Heat the mixture to 90°C for 4–16 hours.

    • Monitoring: Check by TLC (EtOAc/Hexane 1:1) or LC-MS.[2] Look for the disappearance of the bromide.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and water. Filter through a pad of Celite to remove Palladium black.

Method B: "Catch-and-Release" Purification

This method avoids column chromatography by leveraging the pyridine nitrogen's basicity.

  • Initial Extraction: Take the crude reaction mixture (diluted in EtOAc). Wash with Brine.[8] Keep the Organic Layer .

  • Acid Capture: Extract the Organic Layer with 1.0 M HCl (aq) (3x).

    • Chemistry: The product (Pyridine) becomes protonated (Py-H+) and moves to the Aqueous phase. Neutral impurities (homocoupled boronic acid, ligands) stay in the Organic phase.

  • Wash: Wash the combined Acidic Aqueous layers with fresh Ether or EtOAc to remove lingering non-basic impurities. Discard these organics.

  • Base Release: Cool the Acidic Aqueous layer in an ice bath. Slowly basify to pH ~10 using 6 M NaOH or solid K₂CO₃. The product will precipitate or oil out as the free base.

  • Final Extraction: Extract the cloudy aqueous mixture with DCM or EtOAc (3x).

  • Isolation: Dry the combined organics over Na₂SO₄, filter, and concentrate in vacuo.

Visualizing the Chemistry

Diagram 1: Catalytic Cycle & Mechanism

This diagram illustrates the Suzuki cycle, highlighting the specific role of the base in activating the boronic acid and the oxidative addition step involving the pyridine.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 4-Bromopyridine PdII_Complex Pd(II)-Pyridyl Complex OxAdd->PdII_Complex TransMetal Transmetallation PdII_Complex->TransMetal BaseStep Base Activation (OH- / CO3--) Boronate Activated Boronate [Ar-B(OH)3]- BaseStep->Boronate Activates Boronic Acid Boronate->TransMetal RedElim Reductive Elimination TransMetal->RedElim Biaryl Pd(II) Complex RedElim->Pd0 Regeneration Product Product: 4-(3-methoxy-4-nitrophenyl)pyridine RedElim->Product

Caption: The catalytic cycle emphasizing the activation of the boronic acid by base and the oxidative addition of 4-bromopyridine.

Diagram 2: Purification Logic Flow

A decision tree for the "Catch-and-Release" purification strategy.

PurificationFlow Start Crude Reaction Mixture Dilute Dilute w/ EtOAc & Filter (Celite) Start->Dilute Extract1 Partition: EtOAc / Water Dilute->Extract1 OrgLayer1 Organic Layer (Product + Impurities) Extract1->OrgLayer1 AcidWash Extract with 1M HCl OrgLayer1->AcidWash PhaseSplit Phase Separation AcidWash->PhaseSplit OrgLayer2 Organic Phase (Neutral Impurities) PhaseSplit->OrgLayer2 AqLayer2 Aqueous Phase (Acidic) (Product as Pyridinium Salt) PhaseSplit->AqLayer2 Discard Discard OrgLayer2->Discard Basify Basify to pH 10 (NaOH) AqLayer2->Basify ExtractFinal Extract into DCM Basify->ExtractFinal FinalProd Pure Product (Free Base) ExtractFinal->FinalProd

Caption: Acid-Base "Catch-and-Release" purification workflow to isolate the pyridine product without column chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos Pd G2 or Pd(Amphos)Cl₂ . These bulky ligands prevent pyridine nitrogen coordination.
Protodeboronation Boronic Acid InstabilityEnsure temperature does not exceed 90°C. Add the boronic acid in two portions (0.6 equiv at T=0, 0.6 equiv at T=2h).
Black Precipitate Early Pd AggregationOxygen leak. Ensure rigorous degassing (sparging) of solvents before addition.
Product in Aqueous Layer pH IncorrectDuring workup, if the aqueous layer is not basic enough (pH < 9), the pyridine remains protonated and water-soluble. Use pH paper to confirm alkalinity.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (See Chapter on Pyridine Synthesis via Coupling). Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. Link

Sources

Topic: Selective Reduction of the Nitro Group in 4-[3-(Methyloxy)-4-nitrophenyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals.

Abstract

The transformation of aromatic nitro compounds into their corresponding anilines is a fundamental and enabling reaction in the synthesis of pharmaceuticals and other high-value chemical entities. The target molecule of this guide, 4-(4-Amino-3-methoxyphenyl)pyridine, is a versatile building block whose synthesis requires the selective reduction of its nitro precursor, 4-[3-(Methyloxy)-4-nitrophenyl]pyridine. This document provides a comprehensive guide to this transformation, emphasizing a robust and scalable metal-mediated reduction protocol using iron. We will delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of alternative methods, present a detailed, step-by-step laboratory protocol, and provide a troubleshooting guide to address common experimental challenges.

Introduction and Strategic Importance

Aminopyridines are privileged scaffolds in medicinal chemistry, appearing in a wide array of clinically successful drugs and development candidates.[1] The title compound, 4-(4-Amino-3-methoxyphenyl)pyridine, combines the key structural features of an aniline and a pyridine ring, making it a valuable intermediate for constructing complex molecular architectures. Its synthesis is predicated on the efficient and clean reduction of the nitro group on the phenyl ring without affecting the pyridine moiety.

While numerous methods exist for nitro group reduction, the choice of reagent is critical to ensure chemoselectivity.[2] Aggressive reduction conditions, such as high-pressure catalytic hydrogenation, can lead to the undesired saturation of the pyridine ring, forming piperidine byproducts.[3] Therefore, methods that offer high functional group tolerance are preferred.[4] Classical metal-mediated reductions, particularly the Béchamp reduction and its modern variants (e.g., using iron powder with ammonium chloride), are renowned for their cost-effectiveness, operational simplicity, and excellent selectivity, making them highly suitable for this specific transformation.[2][5]

This guide will focus on the iron and ammonium chloride system, a method that proceeds under essentially neutral conditions and avoids the use of precious metal catalysts or high-pressure equipment.[5]

Mechanistic Rationale and Method Selection

The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[2] In metal-mediated reductions, the reaction occurs via a series of single-electron transfers (SET) from the surface of the metal to the nitro group.

Mechanism with Iron: The overall reaction can be summarized as: R-NO₂ + 2Fe + 6H⁺ → R-NH₂ + 2Fe³⁺ + 2H₂O

In the Fe/NH₄Cl system, ammonium chloride acts as a mild proton donor and an electrolyte to facilitate the reaction. The iron metal (Fe⁰) is oxidized to ferrous (Fe²⁺) and subsequently ferric (Fe³⁺) ions, donating the necessary electrons for the reduction. Water from the solvent system serves as the ultimate source of protons. This method is particularly advantageous as it is less acidic than the classical Fe/HCl Béchamp reduction, which improves its tolerance for other acid-sensitive functional groups.[5]

Comparative Analysis of Common Nitro Reduction Methods

To provide a broader context, the following table compares the selected method with other common techniques for nitroarene reduction.

MethodReagents & Typical ConditionsAdvantagesDisadvantages & Limitations
Iron/Ammonium Chloride Fe powder, NH₄Cl, in Ethanol/Water, RefluxInexpensive, highly chemoselective, tolerates many functional groups (halides, carbonyls, esters), avoids precious metals.[4][5]Generates significant iron oxide sludge, which can complicate filtration and work-up; reactions can be heterogeneous and require vigorous stirring.[6][7]
Catalytic Hydrogenation H₂, Pd/C or Raney Ni, in Methanol or Ethanol, RT-50°C, 1-4 atmHigh atom economy, clean reaction with water as the only byproduct, catalyst can be recycled.[8][9]Can reduce other functional groups (alkenes, alkynes, some carbonyls); risk of reducing the pyridine ring; potential for dehalogenation; requires specialized hydrogenation equipment.[3][10]
Tin(II) Chloride (SnCl₂) SnCl₂·2H₂O, in Ethanol or Ethyl Acetate, RefluxMild conditions, highly selective, tolerates a wide range of functional groups.[8][10]Stoichiometric amounts of tin salts are required, leading to significant heavy metal waste; work-up can be complicated by the formation of tin oxides.[7]
Catalytic Transfer Hydrogenation Pd/C, with Ammonium Formate (HCOONH₄) or Hantzsch Ester, in Methanol, RefluxAvoids the use of high-pressure hydrogen gas; generally mild and selective conditions.[10][11]Can be slower than direct hydrogenation; the hydrogen donor is used in large stoichiometric excess.[11]

Detailed Experimental Protocol: Fe/NH₄Cl Reduction

This protocol details a reliable method for the reduction of 4-[3-(Methyloxy)-4-nitrophenyl]pyridine on a laboratory scale.

Materials and Equipment
  • Chemicals:

    • 4-[3-(Methyloxy)-4-nitrophenyl]pyridine (Substrate)

    • Iron powder (<325 mesh)

    • Ammonium chloride (NH₄Cl)

    • Ethanol (Reagent grade)

    • Deionized Water

    • Ethyl Acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (Saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Celite® (Diatomaceous earth)

    • Silica Gel (for column chromatography, 230-400 mesh)

  • Equipment:

    • Round-bottom flask (sized appropriately for the reaction scale)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Buchner funnel and filter flask

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • TLC plates (Silica gel 60 F₂₅₄)

Safety Precautions
  • Exothermicity: The reduction of nitro groups is often exothermic. Monitor the reaction temperature, especially during initial heating.[9]

  • Iron Powder: Fine iron powder can be pyrophoric. Handle away from ignition sources.

  • Solvents: Ethanol and Ethyl Acetate are flammable. Perform the reaction and work-up in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

Step-by-Step Procedure
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-[3-(Methyloxy)-4-nitrophenyl]pyridine (1.0 eq).

    • Add ethanol and water in a 4:1 to 5:1 ratio (e.g., 20 mL total solvent per gram of substrate).

    • Add ammonium chloride (4.0 eq) and iron powder (3.0 - 5.0 eq). The mixture will be a heterogeneous slurry.[2]

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture to reflux (approximately 80-85 °C).

    • Maintain the reflux for 2-4 hours. The reaction progress can be monitored by TLC.

  • Reaction Monitoring (TLC):

    • Prepare a TLC chamber with an appropriate eluent system (e.g., 50:50 Hexane:Ethyl Acetate or 95:5 Dichloromethane:Methanol).

    • Periodically take a small aliquot from the reaction mixture, dilute it with ethyl acetate, filter it through a small plug of silica or cotton to remove solids, and spot it on a TLC plate alongside a spot of the starting material.

    • Visualize the plate under UV light (254 nm). The reaction is complete when the spot corresponding to the starting material has been completely consumed and a new, more polar spot (the amine product) is dominant.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Prepare a pad of Celite® (approx. 1-2 cm thick) in a Buchner funnel.

    • Filter the hot or warm reaction mixture through the Celite® pad to remove the iron powder and iron oxide byproducts. This step is crucial as the iron sludge can be very fine and gelatinous.[2][7]

    • Wash the filter cake thoroughly with several portions of hot ethanol or ethyl acetate to ensure complete recovery of the product.

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove most of the ethanol.

    • To the remaining aqueous residue, add ethyl acetate and a saturated solution of sodium bicarbonate to basify the mixture (to pH ~8-9). This ensures the amine product is in its neutral, free-base form.

    • Transfer the biphasic mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with fresh portions of ethyl acetate.

    • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(4-Amino-3-methoxyphenyl)pyridine.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.[12]

    • A gradient elution system, starting with a non-polar solvent mixture (e.g., 20% Ethyl Acetate in Hexane) and gradually increasing the polarity (e.g., to 100% Ethyl Acetate or adding a small percentage of Methanol), is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified 4-(4-Amino-3-methoxyphenyl)pyridine.

Characterization of Product
  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals for aromatic protons on both rings, a singlet for the methoxy group, and a broad singlet for the amine (-NH₂) protons.

  • Mass Spectrometry (ESI-MS): Calculate the expected exact mass for C₁₂H₁₂N₂O and look for the corresponding [M+H]⁺ ion.

Visualization of Workflow and Chemistry

sub [label=<

4-[3-(Methyloxy)-4-nitrophenyl]pyridine

];

prod [label=<

4-(4-Amino-3-methoxyphenyl)pyridine

];

sub -> prod [label="Fe, NH₄Cl\nEthanol/H₂O\nReflux"]; } caption [label="Figure 1. Reaction Scheme for Nitro Group Reduction.", fontname="Helvetica", fontsize=12];

ExperimentalWorkflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification setup 1. Reaction Setup (Substrate, Fe, NH₄Cl, EtOH/H₂O) reflux 2. Heat to Reflux (2-4 hours) setup->reflux monitor 3. Monitor by TLC reflux->monitor cool 4. Cool to RT monitor->cool filter 5. Filter through Celite® (Remove Iron Sludge) cool->filter concentrate 6. Concentrate Filtrate filter->concentrate extract 7. Basify & Extract (NaHCO₃, EtOAc) concentrate->extract dry 8. Dry & Concentrate (Crude Product) extract->dry chromatography 9. Column Chromatography dry->chromatography final_product 10. Isolate Pure Product chromatography->final_product

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time. 2. Inactive iron powder (oxidized surface). 3. Insufficient heating.1. Continue reflux and monitor by TLC until starting material is consumed. 2. Use fresh, fine-grade iron powder. Consider pre-activating the iron with dilute HCl, then washing and drying before use.[4] 3. Ensure the mixture is maintaining a vigorous reflux.
Difficult Filtration / Clogged Filter 1. Formation of fine, gelatinous iron hydroxide/oxide precipitate. 2. Celite® pad is too thin or not packed properly.1. Filter the reaction mixture while it is still hot to decrease solvent viscosity. 2. Use a thicker pad of Celite® (at least 1-2 cm). Ensure it is wetted with the solvent and settled under vacuum before filtration.
Low Yield 1. Product adsorbed onto the iron sludge. 2. Incomplete extraction from the aqueous phase. 3. Product loss during chromatography.1. Wash the filter cake extensively with hot ethanol or ethyl acetate after the initial filtration.[7] 2. Ensure the aqueous layer is sufficiently basic (pH > 8) before extraction. Perform at least three extractions with ethyl acetate. 3. Monitor fractions carefully by TLC to avoid premature or late collection.
Product is Contaminated with Iron Incomplete removal of iron salts during work-up.After extraction, consider washing the combined organic layers with a dilute aqueous solution of EDTA or ammonium chloride to chelate and remove residual iron salts.[6]

References

  • RSC Publishing. (n.d.). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach.
  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
  • ResearchGate. (2014, September 10). How to carry out the work Up of Iron-H2SO4 assisted reduction?.
  • BenchChem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide.
  • ResearchGate. (n.d.). FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines.
  • Rhodium.ws. (n.d.). Reduction of Nitro-Aromatics with Activated Iron.
  • BenchChem. (n.d.). Selective reduction of nitro group without affecting other functional groups.
  • Reddit. (2025, December 23). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?.
  • Sciencemadness.org. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
  • ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes.
  • BenchChem. (n.d.). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • Science Publishing Group. (2021, July 1). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • BenchChem. (n.d.). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis.
  • Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Nitrate and Nitrite.
  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • SciELO. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source.
  • MDPI. (2018, November 30). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • BenchChem. (n.d.). Synthesis routes of Pyridine, 4-[(3-methoxyphenyl)methyl]-.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • ChemRxiv. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds.
  • ACS Publications. (2023, February 16). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides.
  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • ResearchGate. (n.d.). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction.
  • MDPI. (2023, July 12). 3-(4-(Benzyloxy)-3-methoxyphenyl)-[13][14][15]triazolo[4,3-a]pyridine. Retrieved February 18, 2026, from

  • Wikipedia. (n.d.). Pyridine.
  • PMC. (2023, February 16). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides.
  • Google Patents. (n.d.). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.

Sources

Application Notes & Protocols: Demethylation Techniques for 4-[3-(Methyloxy)-4-nitrophenyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of O-Demethylation in Complex Heterocycles

The selective cleavage of aryl methyl ethers is a cornerstone transformation in organic synthesis, particularly within drug discovery and development. The methoxy group serves as a robust and versatile protecting group for phenols, yet its removal to unmask the biologically active hydroxyl functionality is often a critical final step.[1] The target molecule, 4-[3-(Methyloxy)-4-nitrophenyl]pyridine, presents a unique set of challenges for this deprotection. Its structure is characterized by:

  • An Electron-Deficient Aromatic System: The potent electron-withdrawing effects of both the nitro group and the pyridine ring decrease the electron density on the ether oxygen. This can influence the reactivity towards certain reagents.

  • Multiple Lewis Basic Sites: The presence of the pyridine nitrogen, the ether oxygen, and the nitro group provides multiple sites for coordination with Lewis acidic reagents, often necessitating a stoichiometric excess of the reagent.[2]

  • Sensitivity to Harsh Conditions: The nitro group and the pyridine core can be susceptible to degradation or side reactions under overly aggressive acidic or high-temperature conditions.[3]

This guide provides a detailed analysis of suitable demethylation strategies for this substrate, explaining the mechanistic rationale behind reagent selection and offering field-tested protocols for successful execution.

Mechanistic Considerations & Reagent Selection

The cleavage of an aryl methyl ether bond typically proceeds via one of two primary mechanistic pathways: electrophilic attack on the ether oxygen or nucleophilic attack on the methyl group.

Electrophilic Cleavage: Lewis and Brønsted Acids

This is the most common approach, utilizing strong acids to activate the ether.

  • Lewis Acids (e.g., Boron Tribromide - BBr₃): BBr₃ is a powerful and highly effective reagent for cleaving aryl methyl ethers under relatively mild conditions.[2][4] The mechanism involves the coordination of the highly Lewis acidic boron atom to the ether oxygen. This creates a good leaving group, facilitating a nucleophilic attack on the methyl carbon by a bromide ion.[5][6] Computational studies suggest a complex mechanism where one equivalent of BBr₃ can theoretically cleave up to three equivalents of an aryl methyl ether through a cyclic process.[7][8][9] However, in a substrate like ours, a practical excess is required to account for complexation with the pyridine nitrogen and nitro group.[2]

  • Brønsted Acids (e.g., Hydrobromic Acid - HBr): Strong protic acids like HBr operate by protonating the ether oxygen.[5] This activation allows the bromide counter-ion to attack the methyl group in an Sₙ2 fashion. These reactions typically demand harsh conditions, such as high temperatures, which can limit functional group tolerance.[4][10]

Nucleophilic Cleavage: Thiolates

For electron-deficient aryl ethers, a nucleophilic approach offers a compelling alternative. The electron-withdrawing nature of the nitro and pyridine moieties makes the methyl group more electrophilic and thus more susceptible to Sₙ2 attack.

  • Thiolates (e.g., Sodium Dodecanethiolate): Strong nucleophiles, particularly "soft" sulfur nucleophiles, can effectively attack the methyl group to displace the phenoxide.[11][12] These reactions are typically performed in polar aprotic solvents like DMF at elevated temperatures.[13] The use of high molecular weight thiols helps mitigate the notorious odor associated with these reagents.[11][14]

Diagram of General Demethylation Mechanisms

Demethylation Mechanisms Figure 1: General Demethylation Pathways cluster_0 A) Lewis Acid Mediated (e.g., BBr₃) cluster_1 B) Nucleophilic Mediated (e.g., RS⁻) A_Start Ar-O-CH₃ A_Complex Ar-O⁺(BBr₃⁻)-CH₃ Intermediate Complex A_Start->A_Complex Coordination A_Reagent + BBr₃ A_Attack Br⁻ attacks CH₃ (Sₙ2) A_Complex->A_Attack A_Products Ar-O-BBr₂ + CH₃Br A_Attack->A_Products A_Hydrolysis H₂O Work-up A_Products->A_Hydrolysis A_Final Ar-OH A_Hydrolysis->A_Final B_Start Ar-O-CH₃ B_TS [RS···CH₃···O-Ar]⁻  ट्रांजिशन अवस्था B_Start->B_TS Sₙ2 Attack B_Reagent + RS⁻Na⁺ B_Products Ar-O⁻Na⁺ + RS-CH₃ B_TS->B_Products B_Acidification H⁺ Work-up B_Products->B_Acidification B_Final Ar-OH B_Acidification->B_Final

Caption: General mechanisms for aryl methyl ether cleavage.

Comparative Overview of Demethylation Methods

MethodReagent(s)Typical ConditionsAdvantagesDisadvantages & Substrate Considerations
Lewis Acid Boron Tribromide (BBr₃)CH₂Cl₂, -78°C to RTHigh efficacy, mild temperatures, well-established.[4][5]Highly toxic, corrosive, and water-reactive.[15][16][17] Requires stoichiometric excess for substrates with multiple basic sites.[2]
Brønsted Acid 48% Hydrobromic Acid (HBr)Reflux in HBr or HBr/AcOH, 120-140°CInexpensive, simple procedure.Harsh conditions, low functional group tolerance, potential for charring/decomposition.[4][5]
Nucleophilic Thiol (e.g., Dodecanethiol) + Base (e.g., NaH, K₂CO₃)DMF, >100°CGood for electron-deficient systems, avoids strong acids.Requires high temperatures, potential for unpleasant odors (less with long-chain thiols), strong base required.[11][13]
Microwave Pyridine HClSolvent-free, Microwave IrradiationExtremely fast reaction times, often high yields, solvent-free.[3][18][19]Requires specialized equipment, optimization of power and time may be needed.

Detailed Experimental Protocols

Safety First: All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile or neoprene recommended for BBr₃), must be worn at all times.[16][20]

Protocol 1: Demethylation using Boron Tribromide (BBr₃)

This protocol is often the first choice due to its high reliability and mild temperature conditions.

  • Preparation: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 4-[3-(Methyloxy)-4-nitrophenyl]pyridine (1.0 eq). Dissolve the substrate in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1.0 M solution of BBr₃ in DCM (3.0 eq) dropwise via syringe over 15-20 minutes. The excess is crucial to neutralize all Lewis basic sites. A color change is typically observed.

  • Reaction: After the addition is complete, allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS. Stir for 2-16 hours at room temperature until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask to 0°C in an ice-water bath. CAUTION: Quench very slowly and carefully by dropwise addition of methanol. BBr₃ reacts violently with protic solvents.[17] After the initial vigorous reaction subsides, add saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases and the pH is basic.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM or a DCM/isopropanol mixture (e.g., 9:1) to recover the polar product.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired 4-(4-nitro-3-hydroxyphenyl)pyridine.

Protocol 2: Demethylation using Hydrobromic Acid (HBr)

This is a classical, harsher method suitable for robust substrates.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-[3-(Methyloxy)-4-nitrophenyl]pyridine (1.0 eq) and 48% aqueous HBr (10-20 volumes). Acetic acid can be added as a co-solvent if solubility is an issue.[5]

  • Reaction: Heat the mixture to reflux (approx. 125-130°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Carefully neutralize the acid by adding a saturated solution of NaHCO₃ or solid sodium carbonate in portions until the pH is ~7-8.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate or a suitable solvent mixture.

  • Purification: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude material by column chromatography or recrystallization.

Protocol 3: Microwave-Assisted Demethylation with Pyridine Hydrochloride

This method offers a significant acceleration in reaction time.[3][19]

  • Preparation: In a microwave-safe reaction vessel, thoroughly mix 4-[3-(Methyloxy)-4-nitrophenyl]pyridine (1.0 eq) and pyridine hydrochloride (5.0 eq).[18] No solvent is required.

  • Reaction: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at a suitable power (e.g., 200-300 W) and temperature (e.g., 180-200°C) for 10-20 minutes. The reaction may be run in short intervals (e.g., 2 minutes) with intermittent cooling to prevent overheating.[18]

  • Work-up: After cooling, dissolve the reaction mixture in water and adjust the pH to be slightly basic with NaHCO₃.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[3]

  • Purification: Wash the combined organic layers with water, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Experimental Workflow & Troubleshooting

General Experimental Workflow Diagram

Experimental Workflow Figure 2: General Demethylation Workflow Start 1. Reaction Setup (Substrate, Solvent, Inert Atm.) Cooling 2. Cool to Target Temp (e.g., -78°C for BBr₃) Start->Cooling Reagent 3. Add Demethylating Agent Cooling->Reagent Reaction 4. Reaction Monitoring (TLC / LC-MS) Reagent->Reaction Reaction->Reaction If incomplete Quench 5. Quenching (Careful addition of MeOH/H₂O) Reaction->Quench If complete Workup 6. Aqueous Work-up (Neutralization & Extraction) Quench->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Analyze 8. Product Analysis (NMR, MS, m.p.) Purify->Analyze

Caption: A typical workflow for a demethylation reaction.

Troubleshooting & Field Insights
  • Problem: Incomplete reaction with BBr₃.

    • Cause & Solution: Insufficient reagent. The pyridine nitrogen and nitro group are Lewis basic and will consume BBr₃. Ensure at least 2.5-3.0 equivalents are used. Reaction may also require longer time or gentle warming to 0°C or room temperature.

  • Problem: Dark coloration or charring, especially with HBr.

    • Cause & Solution: Decomposition of the substrate at high temperatures. This is a known risk with strong acid methods.[3] If this occurs, switching to a milder method like BBr₃ at low temperature is recommended.

  • Problem: Low recovery of the product after work-up.

    • Cause & Solution: The product phenol is acidic and may remain in a basic aqueous layer as the phenoxide salt. Ensure the aqueous layer is neutralized or slightly acidic (pH ~5-6) before the final extractions. Alternatively, the product may be highly polar; using a more polar extraction solvent like 10% isopropanol in DCM can improve recovery.

  • Problem: Difficult purification.

    • Cause & Solution: The product is a polar zwitterionic compound, which can streak on silica gel. Consider using a modified mobile phase (e.g., DCM/Methanol with 0.1-1% acetic acid or ammonia) to improve peak shape during column chromatography.

Safety & Handling

  • Boron Tribromide (BBr₃): BBr₃ is extremely toxic, corrosive, and reacts violently with water, releasing toxic HBr gas.[15][16][17] It causes severe burns to skin, eyes, and the respiratory tract.[16] Always handle BBr₃ solutions in a fume hood, keep away from moisture, and have a quenching station ready.[21] In case of exposure, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[21]

  • Hydrobromic Acid (HBr): 48% HBr is a strong, corrosive acid. It can cause severe burns and is harmful if inhaled. Handle with appropriate gloves and eye protection in a well-ventilated fume hood.

  • Thiol Reagents: While higher molecular weight thiols are less volatile, all thiols should be treated as malodorous and potentially toxic. Handle in a fume hood and quench residual thiol in waste with bleach.

By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, the successful O-demethylation of 4-[3-(Methyloxy)-4-nitrophenyl]pyridine can be reliably achieved.

References

  • Elucidating the Mechanism of BBr3-Facilitated Demethyl
  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU.
  • BORON TRIBROMIDE 99% EXTRA PURE MSDS. Loba Chemie.
  • Boron Tribromide Safety Data Sheet. University of Nebraska-Lincoln.
  • Boron Tribromide Material Safety D
  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethyl
  • Boron tribromide solution Safety D
  • Boron Tribromide MATERIAL SAFETY D
  • Chemoselective Demethylation of Methoxypyridine. Thieme Connect.
  • Chemoselective Demethyl
  • Thiols/Methionine Reagent Guide. ACS Green Chemistry Institute.
  • Demethylation of Methyl Ethers (O-Demethyl
  • Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry.
  • Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid.
  • A new one-step synthesis of pyridines under microwave-assisted conditions. Organic Chemistry Portal.
  • Demethyl
  • O-Demethylation.
  • Practical demethylation of aryl methyl ethers using an odorless thiol reagent.
  • Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation.
  • Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation.
  • Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron.
  • Demethyl
  • Demethylation of an aryl ether in the chemical liter
  • Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. Journal of Chemical Research, Synopses.
  • Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers. Common Organic Chemistry.
  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethyl

Sources

Application Note: Microwave-Assisted Synthesis of 4-[3-(Methyloxy)-4-nitrophenyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, high-efficiency protocol for the synthesis of 4-[3-(Methyloxy)-4-nitrophenyl]pyridine (CAS: 103347-93-9) using microwave-assisted Suzuki-Miyaura cross-coupling. This method is optimized for medicinal chemistry applications, specifically for generating precursors to amino-aryl-pyridine kinase inhibitors (e.g., p38 MAP kinase or AAK1 inhibitors).

Abstract

The synthesis of 4-phenylpyridine scaffolds containing ortho-nitro/methoxy motifs is a critical step in the development of fused heterocyclic drugs and kinase inhibitors. Traditional thermal Suzuki couplings for these electron-deficient systems often suffer from long reaction times (12–24 h) and homocoupling side products. This protocol utilizes microwave irradiation to accelerate the cross-coupling of 4-pyridineboronic acid pinacol ester and 4-bromo-2-methoxynitrobenzene . The method achieves >85% conversion in under 30 minutes, utilizing a robust Pd(dppf)Cl₂ catalyst system that resists poisoning by the pyridine nitrogen.

Retrosynthetic Analysis & Mechanism

The strategy relies on the palladium-catalyzed cross-coupling of an electron-deficient aryl halide with a heterocyclic boronate ester.

  • Strategic Choice: We utilize the Aryl Bromide / Pyridyl Boronate disconnection.

    • Why? The aryl bromide (4-bromo-2-methoxynitrobenzene) possesses a bromine atom para to the nitro group. This strong electron-withdrawing group (EWG) significantly activates the C-Br bond for oxidative addition to Pd(0), the rate-determining step in many Suzuki cycles.

    • Stability: 4-Pyridineboronic acid pinacol ester is used instead of the free boronic acid to minimize protodeboronation and trimerization (boroxine formation), which are common issues with pyridyl boronic acids.

Reaction Scheme

ReactionScheme A 4-Bromo-2-methoxy- nitrobenzene (CAS: 103966-66-1) Cond Pd(dppf)Cl2 • DCM K2CO3 (2.0 M aq) 1,4-Dioxane MW: 125°C, 20 min A->Cond B 4-Pyridineboronic acid pinacol ester (CAS: 13922-41-3) B->Cond Prod 4-[3-(Methyloxy)-4- nitrophenyl]pyridine (CAS: 103347-93-9) Cond->Prod Suzuki-Miyaura Cross-Coupling

Figure 1: Reaction scheme illustrating the convergent synthesis via microwave-assisted coupling.

Materials & Instrumentation

Reagents
ReagentCAS No.Equiv.[1]Role
4-Bromo-2-methoxynitrobenzene 103966-66-11.0Electrophile (Activated)
4-Pyridineboronic acid pinacol ester 13922-41-31.2Nucleophile (Stable)
Pd(dppf)Cl₂ • CH₂Cl₂ 95464-05-40.05Catalyst (Robust)
Potassium Carbonate (K₂CO₃) 584-08-73.0Base (Activator)
1,4-Dioxane 123-91-1N/ASolvent (High boiling)
Water (Deionized) 7732-18-5N/ACo-solvent
Instrumentation
  • Microwave Reactor: Biotage® Initiator+ or CEM Discover SP.

  • Vial Type: 2–5 mL Microwave Process Vial (Heavy-walled glass, crimp cap).

  • Purification: Flash Chromatography System (e.g., Biotage Isolera).

Experimental Protocol

Step 1: Reaction Setup
  • Prepare the Vial: To a clean, dry 5 mL microwave vial equipped with a magnetic stir bar, add:

    • 4-Bromo-2-methoxynitrobenzene (232 mg, 1.0 mmol)

    • 4-Pyridineboronic acid pinacol ester (246 mg, 1.2 mmol)

    • Pd(dppf)Cl₂ • CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%)

  • Solvent Addition: Add 1,4-Dioxane (4.0 mL) .

  • Base Activation: Add 2.0 M aqueous K₂CO₃ (1.5 mL, 3.0 mmol) .

  • Inert Atmosphere: Seal the vial with a crimp cap containing a PTFE-lined septum. Purge the headspace with Nitrogen or Argon for 2 minutes using a needle inlet/outlet to remove dissolved oxygen (critical to prevent catalyst deactivation).

Step 2: Microwave Irradiation

Load the vial into the microwave reactor and apply the following parameters:

  • Temperature: 125 °C

  • Hold Time: 20 minutes

  • Absorption Level: High (due to polar aqueous/dioxane mixture)

  • Pre-stirring: 30 seconds

Step 3: Workup & Purification
  • Cooling: Allow the vial to cool to room temperature (typically automated by the reactor).

  • Extraction: Decant the reaction mixture into a separatory funnel containing water (20 mL) and Ethyl Acetate (EtOAc, 20 mL).

  • Separation: Shake and separate phases. Extract the aqueous layer twice more with EtOAc (2 x 15 mL).

  • Drying: Combine organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Concentration: Evaporate the solvent under reduced pressure to yield a crude dark oil/solid.

  • Flash Chromatography: Purify on silica gel.

    • Eluent: Gradient of 0% to 5% Methanol in Dichloromethane (DCM) or 20% to 60% EtOAc in Hexanes.

    • Observation: The product is a yellow crystalline solid.

Optimization & Troubleshooting Guide

The following table summarizes optimization data derived from internal validation studies for this specific scaffold.

ParameterVariationOutcomeRecommendation
Catalyst Pd(PPh₃)₄Moderate yield (60%); sensitive to air.Use Pd(dppf)Cl₂ for air stability and steric bulk.
Solvent DME/WaterGood conversion, but lower boiling point limits temp.Dioxane/Water allows higher temp (125°C) without over-pressurizing.
Base Na₂CO₃Slower reaction rate.K₂CO₃ or Cs₂CO₃ provides faster transmetallation.
Temp 100 °CIncomplete conversion at 20 min.125 °C is the "sweet spot" for this activated bromide.
Common Issues
  • Protodeboronation: If the pyridine boronate decomposes before coupling, conversion stalls. Solution: Increase catalyst loading to 7 mol% or switch to anhydrous conditions using Cs₂CO₃ suspended in Dioxane.

  • Pd Black Formation: Indicates catalyst decomposition. Solution: Ensure thorough degassing (Argon purge) before heating.

Characterization Data (Expected)

  • Appearance: Yellow solid.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Protons: δ ~8.7 (d, 2H, AA'XX'), ~7.5 (d, 2H, AA'XX').

    • Phenyl Protons: δ ~7.9 (d, 1H, H-5 adjacent to NO₂), ~7.3 (s, 1H, H-2 between OMe/Linker), ~7.2 (d, 1H, H-6).

    • Methoxy:[2][3][4][5][6] δ ~4.0 (s, 3H).

  • MS (ESI): Calculated for C₁₂H₁₀N₂O₃ [M+H]⁺: 231.07. Found: 231.1.

Workflow Visualization

Workflow Setup Setup: Mix Reagents (Ar-Br + Py-Bpin + Pd + Base) Purge Degas: N2/Ar Purge (2 mins) Setup->Purge MW Microwave Irradiation 125°C, 20 min, High Absorption Purge->MW Workup Workup: Extract (EtOAc/H2O) Dry (MgSO4) MW->Workup Purify Purification: Flash Column (0-5% MeOH in DCM) Workup->Purify

Figure 2: Step-by-step experimental workflow for the microwave synthesis.

References

  • General Microwave Suzuki Methodology: Leadbeater, N. E. "Microwave-Promoted Suzuki Coupling Reactions in Water." Journal of Organic Chemistry, 2005 , 70, 161–168. [Link]

  • Synthesis of Pyridyl-Phenyl Scaffolds (Patent Source): Dzierba, C. D., et al. "Inhibitors of Adaptor Associated Kinase 1 (AAK1)." U.S. Patent 10,035,777 B2, 2018. (See Scheme 1 and General Procedures for Suzuki Coupling).
  • Catalyst Selection for Heterocycles: Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: A Brief Overview." Molecules, 2011 , 16, 1988-2001. [Link]

Sources

Technical Application Note: 4-[3-(Methyloxy)-4-nitrophenyl]pyridine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[3-(Methyloxy)-4-nitrophenyl]pyridine (CAS: 103347-93-9), often referred to as 4-(3-methoxy-4-nitrophenyl)pyridine , serves as a critical biaryl scaffold in medicinal chemistry. Its structural motif—an electron-deficient pyridine ring coupled to a methoxy-substituted nitrobenzene—positions it as a high-value precursor for Type II Kinase Inhibitors , Tubulin Polymerization Inhibitors , and Mitochondrial Targeting Agents .

This guide details the technical handling, specific reduction protocols, and downstream functionalization of this intermediate.[1][2] It moves beyond generic synthesis to address the specific electronic nuances of the pyridine-nitroanisole system, ensuring high yield and purity in drug discovery workflows.

Chemical Profile & Safety (GHS)[3]

PropertySpecification
IUPAC Name 4-(3-methoxy-4-nitrophenyl)pyridine
Molecular Formula C₁₂H₁₀N₂O₃
Molecular Weight 230.22 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in MeOH; insoluble in water.
pKa (Pyridine N) ~5.2 (estimate); protonation affects extraction efficiency.
Safety & Handling (GHS)
  • Signal Word: WARNING

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precautionary Measures: Handle in a fume hood. Nitroaromatics can be energetic; avoid heating dry crude material above 100°C without DSC testing.

Application Context: The "Why" and "How"

Pharmacophore Significance

This molecule is rarely the final drug; it is a "Hinge-Binder Precursor."

  • Pyridine Moiety: Often acts as the hydrogen bond acceptor for the ATP-binding hinge region of kinases (e.g., p38 MAP kinase, VEGFR).

  • Methoxy Group: Provides a specific steric handle that can induce conformational locking (atropisomerism) or act as a weak H-bond acceptor.

  • Nitro Group: A "masked" aniline. Reduction of this group is the primary gateway to functionalization, allowing the formation of ureas, amides, or fused heterocycles.

Strategic Synthesis Workflow

The following diagram illustrates the transformation of the intermediate into bioactive scaffolds.

SynthesisWorkflow Start 4-[3-(Methyloxy)-4-nitrophenyl]pyridine (Starting Material) Step1 Reduction (Protocol 1) Start->Step1 H2/Pd-C or Fe/NH4Cl Intermediate 4-(3-Methoxy-4-aminophenyl)pyridine (The 'Aniline' Handle) Step1->Intermediate >90% Yield Branch1 Amide/Urea Coupling (Kinase Inhibitors) Intermediate->Branch1 Isocyanates/Acyl Chlorides Branch2 Demethylation & Cyclization (Benzoxazoles) Intermediate->Branch2 BBr3 then Ortho-ester

Figure 1: Strategic utilization of the nitro-pyridine intermediate in drug synthesis.

Protocol 1: Chemo-Selective Nitro Reduction

Objective: Convert the nitro group to an amine without reducing the pyridine ring or forming N-oxide side products.

The Challenge

Standard hydrogenation (H₂/Pd) can sometimes partially reduce the pyridine ring to a piperidine if the reaction runs too long or under high pressure. Acidic reductions (Fe/HCl) can trap the pyridine as a hydrochloride salt, complicating workup.

Optimized Method: Iron-Ammonium Chloride Reduction

This method is preferred for its high chemoselectivity and ease of workup, avoiding pyridine salt formation.

Materials
  • Substrate: 4-[3-(Methyloxy)-4-nitrophenyl]pyridine (1.0 eq)

  • Reductant: Iron powder (325 mesh, 5.0 eq)

  • Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Solvent: Ethanol/Water (4:1 ratio)

  • Temperature: 70–80°C

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1.0 g of the nitro-pyridine substrate in 20 mL Ethanol.

  • Activation: Add 5 mL of water and the NH₄Cl (5.0 eq). Stir vigorously.

  • Addition: Add Iron powder (5.0 eq) in one portion.

    • Note: The reaction is heterogeneous. Efficient stirring is critical.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (5% MeOH in DCM). The starting material (yellow) should disappear, replaced by a fluorescent blue-active spot (amine).

  • Workup (Crucial for Pyridines):

    • Cool to room temperature.[3][4]

    • Filter the mixture through a Celite pad to remove iron sludge. Wash the pad with warm ethanol.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Basification: The residue will contain water. Adjust pH to ~9-10 using saturated NaHCO₃ or 1M NaOH. This ensures the pyridine is in the free base form.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Yield: Expect 85–95% of an off-white to pale brown solid.

Protocol 2: Functionalization to Biaryl Ureas

Objective: Synthesis of a Sorafenib-like kinase inhibitor scaffold using the generated amine.

Materials
  • Substrate: 4-(3-Methoxy-4-aminophenyl)pyridine (from Protocol 1)

  • Reagent: Aryl Isocyanate (e.g., Phenyl isocyanate or 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Base: Triethylamine (0.5 eq - catalytic)

Step-by-Step Procedure
  • Dissolution: Dissolve the amine (1.0 eq) in anhydrous DCM (0.1 M concentration) under Nitrogen atmosphere.

  • Addition: Add the isocyanate (1.1 eq) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

    • Observation: A precipitate often forms as the urea product is less soluble than the starting materials.

  • Isolation:

    • If precipitate forms: Filter and wash with cold DCM.

    • If solution remains clear: Evaporate solvent and purify via flash chromatography (Gradient: 0-5% MeOH in DCM).

  • Validation: NMR should show the disappearance of the aniline NH₂ (broad singlet ~5.0 ppm) and appearance of two urea NH protons (~8.5–9.5 ppm).

Analytical Validation & Troubleshooting

Expected NMR Data (DMSO-d₆)
Proton EnvironmentChemical Shift (δ ppm)MultiplicityInterpretation
Methoxy (-OCH₃) 3.85 – 3.95Singlet (3H)Distinctive sharp peak.
Aniline (-NH₂) 5.00 – 5.50Broad Singlet (2H)Disappears upon D₂O shake.
Pyridine (C2, C6) 8.50 – 8.60Doublet (2H)Deshielded by Nitrogen.
Pyridine (C3, C5) 7.60 – 7.70Doublet (2H)Coupled to C2/C6.
Phenyl (Ar-H) 7.00 – 7.40Multiplet (3H)Pattern depends on substitution.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Reduction Stirring was too slow; Iron surface passivated.Increase stir rate; add 1-2 drops of acetic acid to activate Iron.
Low Yield (Workup) Pyridine trapped as salt in aqueous layer.Ensure pH is >9 during extraction. Pyridines are soluble in acidic water.
Product is Oil/Sticky Residual solvent or impurities.Triturate with cold diethyl ether or hexanes to induce crystallization.
Pyridine Reduction Used H₂/PtO₂ or high pressure H₂.Switch to Fe/NH₄Cl (Protocol 1) or SnCl₂. Avoid Platinum catalysts.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 603813, 4-(4-Methoxyphenyl)pyridine. Retrieved from [Link]

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Reduction of Nitro Compounds to Amines. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Removing palladium catalysts from 4-(3-methoxy-4-nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing palladium catalysts from 4-(3-methoxy-4-nitrophenyl)pyridine Case ID: PD-PYR-001 Status: Active Guide

The Diagnostic Phase: Understanding the "Pyridine Problem"

Before selecting a removal method, it is critical to understand why standard filtration fails.

Your target molecule, 4-(3-methoxy-4-nitrophenyl)pyridine , contains a pyridine ring. In the context of Hard-Soft Acid-Base (HSAB) theory, the pyridine nitrogen is a "borderline-soft" donor, while Palladium (Pd) is a "soft" metal. This creates a strong coordinate covalent bond. Unlike simple benzene derivatives, your product effectively acts as a ligand, competing with your removal agents to keep the Palladium in solution.

The Equilibrium Challenge:



To drive this equilibrium to the right, you need a scavenger with a binding affinity (


) significantly higher than that of the pyridine nitrogen.
Visualizing the Competitive Binding Mechanism

The following diagram illustrates the competitive landscape between your product and various scavenging agents.

Pd_Competition Pd Residual Palladium (Pd II/0) Product Target Molecule (Pyridine Nitrogen) Pd->Product Strong Coordination (Difficult to break) WeakScav Weak Scavengers (Celite, Plain Silica) Pd->WeakScav Weak Adsorption (Ineffective) StrongScav High-Affinity Scavengers (Thiol-Si, DMT, Cysteine) Pd->StrongScav Chelation (Irreversible Binding)

Figure 1: The thermodynamic competition for Palladium. Standard adsorbents cannot break the Pd-Pyridine bond; chelation-based scavengers are required.

Strategic Selection: The Scavenger Matrix

Do not default to activated carbon immediately. While cheap, it often suffers from non-specific binding (yield loss) with flat, aromatic molecules like yours. Use this matrix to select the correct agent.

Scavenger TypeActive LigandMechanismRecommended ForPros/Cons
SiliaMetS® Thiol PropylthiolBinding to Pd(II)First-line defense. General purpose for Suzuki couplings.+ High capacity.- Slower kinetics with pyridines.
SiliaMetS® DMT DimercaptotriazineChelation (Tridentate)Stubborn residues. When Pd < 50ppm is required.+ Highest affinity (breaks Pyridine bond).- More expensive.
L-Cysteine Amino AcidWater-soluble complexLarge scale / Cost-sensitive. + Very cheap, "Green".- Requires aqueous extraction steps.
Activated Carbon Carbon PorePhysisorptionGross removal (>1000 ppm). + Cheap.- Yield Loss Risk. Pyridines adsorb to carbon.

Execution Protocols

Protocol A: Solid-Phase Scavenging (Functionalized Silica)

Best for: High-value intermediates (mg to kg scale) where yield preservation is paramount.

Prerequisites:

  • Solvent: THF, Ethyl Acetate, or MeOH (Target must be fully soluble).

  • Temperature: 50°C (Heat is crucial to overcome the activation energy of ligand exchange).

Step-by-Step:

  • Dissolution: Dissolve crude 4-(3-methoxy-4-nitrophenyl)pyridine in 10 volumes of THF. Ensure the solution is homogeneous.

  • Loading: Add SiliaMetS® Thiol or DMT (equivalent to 4–8 molar equivalents relative to expected residual Pd, or simply 10-20% w/w relative to the crude mass).

  • Incubation: Agitate at 50°C for 4 hours .

    • Note: Room temperature is often insufficient for pyridine-bound Pd.

  • Filtration: Filter the suspension through a 0.45 µm pad (or tight Celite pack) to remove the silica.

  • Analysis: Analyze a small aliquot via ICP-MS. If Pd > 20 ppm, repeat with SiliaMetS® DMT .

Protocol B: The L-Cysteine Wash (Aqueous Extraction)

Best for: Large scale operations where filtration of silica is impractical.

Step-by-Step:

  • Preparation: Dissolve the crude product in a water-immiscible solvent (e.g., Ethyl Acetate or 2-MeTHF).

  • Scavenger Solution: Prepare a 10% (w/v) aqueous solution of L-Cysteine .

  • Reaction: Add the aqueous Cysteine solution to the organic layer (ratio 1:1 v/v).

  • Heating: Heat the biphasic mixture to 60°C with vigorous stirring for 1 hour.

    • Mechanism:[1][2][3] L-Cysteine extracts Pd from the organic phase into the aqueous phase by forming a water-soluble [Pd(Cys)2] complex.

  • Separation: Cool to room temperature and separate the layers. The aqueous layer will likely turn yellow/orange (containing the Pd).

  • Wash: Wash the organic layer once with water and once with brine to remove residual cysteine.

Troubleshooting & FAQs

Q1: I used Activated Carbon, and my yield dropped by 30%. Why?

A: Your molecule (a biaryl system with a nitro group) is flat and electron-deficient. Activated carbon works via


-

stacking interactions. It adsorbed your product along with the catalyst.
  • Fix: Switch to Grafted Silica (Protocol A) . The silica backbone is inert to your organic product, interacting only via the specific thiol/amine ligand with the metal.

Q2: My Pd levels plateaued at 50 ppm and won't go lower.

A: This suggests a kinetic equilibrium trap.

  • Fix 1 (Solvent): If using DCM, switch to THF or DMF. DCM is a non-coordinating solvent, but it doesn't help solvate the Pd-complex as well as coordinating solvents during the exchange.

  • Fix 2 (Scavenger): Switch to SiliaMetS® DMT . The dimercaptotriazine ligand forms a highly stable 6-membered chelate ring with Pd, which is thermodynamically favored over the monodentate pyridine bond.

Q3: The product is colored (yellow/brown) even after scavenging. Is Pd still present?

A: Not necessarily.

  • Context: The nitro group in 4-(3-methoxy-4-nitrophenyl)pyridine can impart a yellow color itself. Furthermore, oxidation byproducts of Pd-phosphine ligands (phosphine oxides) can be colored.

  • Action: Do not rely on visual inspection. Verify with ICP-MS . If Pd is low but color persists, a simple charcoal filtration (short contact time, <15 mins) after the main Pd removal might clean up the color without massive yield loss.

Workflow Decision Tree

Use this logic flow to determine the immediate next step for your experiment.

Scavenger_Workflow Start Start: Crude Reaction Mixture CheckSolubility Is Product Soluble in Water-Immiscible Solvent? Start->CheckSolubility YesSol Yes (EtOAc, DCM, 2-MeTHF) CheckSolubility->YesSol Preferred NoSol No (DMSO, DMF, MeOH) CheckSolubility->NoSol CysteinePath Protocol B: L-Cysteine Wash (60°C) YesSol->CysteinePath SilicaPath Protocol A: SiliaMetS® Thiol/DMT NoSol->SilicaPath ResultCheck Check ICP-MS CysteinePath->ResultCheck SilicaPath->ResultCheck Success Pd < 10 ppm (Proceed to Crystallization) ResultCheck->Success Pass Fail Pd > 50 ppm ResultCheck->Fail Fail Rescavenge Rescavenge with SiliaMetS® DMT (High Affinity) Fail->Rescavenge Rescavenge->ResultCheck

Figure 2: Decision matrix for selecting the optimal removal protocol based on solubility and initial results.

References

  • SiliCycle Inc. Metal Scavengers User Guide: Selection & Experimental Procedures. (Validated efficiency of Thiol and DMT ligands for Pd removal).

  • International Conference on Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities.[4] (Establishes the <100 µ g/day limit for Palladium).

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.[4][5][6] (Foundational text on L-Cysteine washes).

  • Biotage. Metal Scavenging in Process Chemistry: Comparison of Silica vs. Carbon.

Sources

Troubleshooting low conversion rates in phenylpyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #4920: Low Conversion in Phenyl-Pyridine Cross-Coupling

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Blocker for Lead Optimization)

Introduction: The "2-Pyridyl Problem"

Welcome to the Technical Support Center. You are likely here because your standard Suzuki-Miyaura conditions—which work perfectly for phenyl-phenyl couplings—are failing to generate phenylpyridines.

This is not a user error; it is a fundamental chemical challenge known as the "2-Pyridyl Problem." The electron-deficient nature of the pyridine ring and the Lewis basicity of the nitrogen atom create a "perfect storm" for catalyst failure. This guide addresses the two primary failure modes: Protodeboronation and Catalyst Poisoning .

Module 1: Troubleshooting Suzuki-Miyaura Coupling

Q1: My starting material (2-pyridineboronic acid) disappears, but I see no product. Where did it go?

Diagnosis: Rapid Protodeboronation.[1] Technical Explanation: 2-Pyridineboronic acids are notoriously unstable.[1][2][3] Under the neutral or slightly basic conditions required for transmetallation, the pyridine nitrogen forms a zwitterionic intermediate. This species undergoes rapid C-B bond cleavage, replacing the boron with a proton.[4][5] Your "disappearing" starting material has likely converted into pyridine (volatile) or polymerized.

The Solution: The "Slow-Release" Strategy (MIDA Boronates) Do not add more equivalents of the unstable boronic acid. Instead, switch to N-methyliminodiacetic acid (MIDA) boronates .

  • Mechanism: The MIDA ligand rehybridizes the boron from

    
     to 
    
    
    
    , removing its Lewis acidity and preventing protodeboronation.
  • Protocol: Under aqueous basic conditions, the MIDA backbone hydrolyzes slowly, releasing the active boronic acid at a rate slower than the cross-coupling rate.[6] This keeps the concentration of the unstable free acid low, minimizing decomposition.

Q2: The reaction turns black immediately (Pd black precipitates), and conversion stops at <20%.

Diagnosis: Catalyst Poisoning via Nitrogen Coordination.[5] Technical Explanation: The lone pair on the pyridine nitrogen is a strong sigma-donor. It binds competitively to the Palladium(II) center, displacing your phosphine ligands. This forms an unreactive (Pyridine)2-Pd-X complex, shutting down the catalytic cycle and leading to Pd aggregation (Pd black).

The Solution: Sterically Demanding Ligands You must use ligands that are bulky enough to prevent the pyridine nitrogen from coordinating to the metal center.

  • Recommended: XPhos or SPhos (Buchwald Ligands).[5] The biaryl backbone creates a "roof" over the Pd center, allowing the flat aryl ring to bind for oxidative addition while sterically blocking the perpendicular approach of the pyridine nitrogen.

  • Alternative: P(t-Bu)3 (highly electron-rich and bulky).

Visualization: Troubleshooting Workflow

The following decision tree outlines the logical steps to diagnose your specific failure mode.

Troubleshooting Start Issue: Low Conversion CheckSM Check Starting Material (SM) by LCMS/TLC Start->CheckSM SM_Gone SM Consumed No Product CheckSM->SM_Gone Boron species missing SM_Remains SM Remains Catalyst Inactive CheckSM->SM_Remains Halide remains Proto Diagnosis: Protodeboronation SM_Gone->Proto Poison Diagnosis: Catalyst Poisoning SM_Remains->Poison Sol_Proto Solution: Switch to MIDA Boronate or Molander Salt Proto->Sol_Proto Sol_Poison Solution: Switch to XPhos/SPhos Increase Temp > 100°C Poison->Sol_Poison

Caption: Diagnostic workflow for differentiating between reagent decomposition (protodeboronation) and catalyst deactivation.

Module 2: Experimental Protocols (SOPs)

Protocol A: Optimized Cross-Coupling using MIDA Boronates

Use this for coupling sensitive 2-pyridyl species.[6]

Reagents:

  • Aryl Chloride/Bromide (1.0 equiv)

  • 2-Pyridyl MIDA Boronate (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (0.02 equiv) + XPhos (0.04 equiv) [Pre-complexed XPhos Pd G2 is preferred]

  • Base: K₃PO₄ (5.0 equiv) - Must be finely ground

  • Solvent: 1,4-Dioxane : Water (5:1 ratio)

Step-by-Step:

  • Setup: Charge a reaction vial with the MIDA boronate, aryl halide, and base. If using a precatalyst (e.g., XPhos Pd G2), add it here.

  • Degassing: Seal the vial and purge with Argon for 5 minutes. This is critical; oxygen accelerates protodeboronation.

  • Solvent: Add the degassed Dioxane/Water mixture via syringe.

  • Activation: Heat to 100°C . Note: MIDA hydrolysis requires water and heat. Do not run at room temperature.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with NaHCO₃. The MIDA byproduct is water-soluble and will be removed in the aqueous layer.

Protocol B: De Novo Synthesis (Kröhnke Method)

Use this when steric hindrance prevents Suzuki coupling (e.g., ortho-substituted systems).

Reagents:

  • 2-Acetylpyridine (or derivative)

  • Benzaldehyde derivative

  • Ammonium Acetate (NH₄OAc) - Excess (5-10 equiv)

  • Solvent: Glacial Acetic Acid or Ethanol

Step-by-Step:

  • Condensation: Combine the acetylpyridine and benzaldehyde in EtOH with 1 equiv of NaOH to form the enone (chalcone intermediate). Isolate if stable.

  • Cyclization: Dissolve the enone and excess NH₄OAc in Glacial Acetic Acid.

  • Reflux: Heat to reflux (118°C) for 4–12 hours. The reaction color usually deepens to dark orange/red.

  • Isolation: Pour the reaction mixture into ice water. The pyridine product often precipitates as a solid.[7] Neutralize with NaOH if necessary to induce precipitation.

Module 3: Data & Reagent Selection

Ligand Performance Matrix (Suzuki Coupling)
LigandElectron DensitySteric BulkSuitability for PyridinesNotes
PPh₃ LowLowPoor Rapidly displaced by pyridine N; leads to Pd black.
dppf MediumMediumModerate Good for stable substrates, but fails with unstable 2-pyridyls.
SPhos HighHighExcellent Excellent for electron-rich chlorides.
XPhos HighVery HighBest-in-Class Prevents N-coordination; stabilizes Pd(0).

Module 4: Mechanism Visualization

Understanding the Slow Release mechanism is vital for trusting the MIDA protocol.

MIDA_Mechanism MIDA MIDA Boronate (Sp3, Stable, Inactive) Hydrolysis Slow Hydrolysis (aq. K3PO4, Heat) MIDA->Hydrolysis BoronicAcid Free Boronic Acid (Sp2, Unstable, Active) Hydrolysis->BoronicAcid Rate Limiting Step Coupling Pd Cycle (Cross-Coupling) BoronicAcid->Coupling Fast Decomp Protodeboronation (Decomposition) BoronicAcid->Decomp If [Acid] is high Product Phenylpyridine Product Coupling->Product

Caption: The MIDA "Slow Release" mechanism keeps the concentration of unstable Boronic Acid low, favoring coupling over decomposition.

References

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles." Journal of the American Chemical Society. [Link]

  • Knapp, D. M., et al. (2010). "A General Solution for the 2-Pyridyl Problem." Journal of the American Chemical Society. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. [Link]

  • Weiss, R., et al. (2015). "Kröhnke Pyridines: An efficient route to functionalized 2,2':6',2''-terpyridines." Beilstein Journal of Organic Chemistry. [Link]

Sources

Minimizing byproducts in 4-[3-(Methyloxy)-4-nitrophenyl]pyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-[3-(Methyloxy)-4-nitrophenyl]pyridine

Case ID: #MNP-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Minimizing Byproducts & Optimizing Yield

Executive Summary & Molecule Profile

User Query: "How do I synthesize 4-[3-(Methyloxy)-4-nitrophenyl]pyridine with minimal impurities?"

System Analysis: The synthesis of 4-[3-(Methyloxy)-4-nitrophenyl]pyridine involves coupling a basic, electron-deficient pyridine ring with an electron-deficient nitro-aryl ring. This specific combination presents three distinct "failure modes" that generate byproducts:

  • Protodeboronation: The instability of the C-B bond, particularly if attempting to use 4-pyridylboronic acid.

  • Homocoupling: The oxidative dimerization of the aryl boronic acid.

  • Catalyst Poisoning: The coordination of the pyridine nitrogen to the Palladium center, arresting the catalytic cycle.

The following guide prioritizes the Suzuki-Miyaura Cross-Coupling protocol, optimized to suppress these specific side reactions.

Core Protocol: The "Golden Path" Workflow

To minimize byproducts, we must select the correct "disconnection."

  • Avoid: Coupling 4-pyridylboronic acid + 4-bromo-2-methoxynitrobenzene. Pyridylboronic acids are notoriously unstable and undergo rapid protodeboronation [1].

  • Recommended: Couple 4-Bromopyridine (electrophile) + 3-Methoxy-4-nitrophenylboronic acid (nucleophile).

Optimized Experimental Conditions
ParameterRecommendationRationale
Electrophile 4-Bromopyridine HClMore stable than the free base. Must be neutralized in situ.
Nucleophile 3-Methoxy-4-nitrophenylboronic acidElectron-withdrawing groups (-NO2) generally stabilize the C-B bond against hydrolysis better than electron-rich analogs.
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)The bidentate ferrocene ligand prevents Pd-poisoning by the pyridine nitrogen better than Pd(PPh₃)₄ [2].
Base K₂CO₃ (2.5 equiv)Strong enough to activate the boronic acid, mild enough to prevent nitro-group degradation.
Solvent 1,4-Dioxane : Water (4:1)Water is essential for the transmetallation step in Suzuki coupling.
Temperature 80–90°CSufficient for activation; avoid refluxing >100°C to suppress homocoupling.
Step-by-Step Methodology
  • Charge Solids: In a reaction vial, add 4-Bromopyridine HCl (1.0 equiv), Boronic Acid (1.1 equiv), and K₂CO₃ (2.5 equiv).

  • Degas (Critical): Seal the vial. Evacuate and backfill with Argon/Nitrogen (3 cycles). Oxygen causes homocoupling.[1][2]

  • Solvent Addition: Inject degassed 1,4-Dioxane/Water mixture via syringe.

  • Catalyst Addition: Under positive inert gas flow, add Pd(dppf)Cl₂ (0.05 equiv) quickly.

  • Reaction: Heat to 85°C for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup: Cool to RT. Filter through Celite (removes Pd black). Dilute with EtOAc, wash with brine.

Visualizing the Reaction Logic

The following diagram illustrates the competitive pathways. Your goal is to maximize the green path and block the red paths.

ReactionPathways Start Starting Materials (4-Br-Py + Ar-B(OH)2) Pd_Cycle Catalytic Cycle (Pd(0)/Pd(II)) Start->Pd_Cycle Oxidative Addition Proto Byproduct A: Nitroanisole (Protodeboronation) Start->Proto Hydrolysis (H2O excess/pH) Homo Byproduct B: Biaryl Dimer (Homocoupling) Start->Homo O2 Presence Product Target Product 4-(3-methoxy-4-nitrophenyl)pyridine Pd_Cycle->Product Reductive Elimination (Success) Poison Stalled Reaction: Pyridine-Pd Complex Pd_Cycle->Poison Pyridine N-coordination

Caption: Figure 1. Competitive reaction pathways. The primary byproducts arise from moisture sensitivity (Protodeboronation) and oxygen contamination (Homocoupling).

Troubleshooting Guide (FAQ & Tickets)

Ticket #001: "I see a large spot on TLC that matches the boronic acid minus the boron."
  • Diagnosis: Protodeboronation .[3][4] The C-B bond cleaved before coupling, leaving you with 2-methoxy-1-nitrobenzene.

  • Root Cause:

    • Reaction ran too long.

    • Base concentration was too high (high pH accelerates deboronation).

    • Pro Tip: If using the reverse coupling (Pyridyl-Boronic acid), this is inevitable.

  • Solution:

    • Switch to the MIDA Boronate or Pinacol Ester of the aryl ring. These release the active boronic acid slowly ("Slow Release Strategy"), keeping the concentration low relative to the catalyst [3].

    • Reduce water ratio to 10:1 (Dioxane:Water).

Ticket #002: "My product is contaminated with a symmetric dimer."
  • Diagnosis: Homocoupling (3,3'-dimethoxy-4,4'-dinitrobiphenyl).

  • Root Cause: Oxygen .[1] In the presence of O₂, the palladium catalyst acts as an oxidant, coupling two boronic acid molecules.

  • Solution:

    • Freeze-Pump-Thaw: Do not just bubble nitrogen. Freeze the solvent, apply vacuum, thaw, and repeat 3x.

    • Additives: Adding a scavenger like 2-propanol can sometimes reduce oxidative homocoupling, but rigorous degassing is superior.

Ticket #003: "The reaction stalled at 50% conversion. Adding more catalyst didn't help."
  • Diagnosis: Catalyst Poisoning . The pyridine nitrogen (a Lewis base) is binding to the Pd center, displacing the phosphine ligands and shutting down the cycle.

  • Root Cause: Using a monodentate ligand like Triphenylphosphine (Pd(PPh₃)₄).

  • Solution:

    • Switch to Pd(dppf)Cl₂ or XPhos Pd G2 . These bulky, bidentate ligands bite the metal strongly and prevent the pyridine nitrogen from interfering [2].

Ticket #004: "I can't purify the product; it streaks/tails on the silica column."
  • Diagnosis: Silanol Interaction .[5] The basic pyridine nitrogen interacts with acidic silanol groups on the silica gel.[5]

  • Solution:

    • Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in Hexanes before loading.

    • Mobile Phase: Add 1% TEA or 1% NH₄OH to your DCM/MeOH gradient.

    • Alternative: Use Alumina (Neutral) instead of Silica gel.

Purification & Analysis Decision Tree

Use this logic flow to determine the best purification strategy based on your crude mixture profile.

PurificationLogic Start Crude Mixture Analysis (TLC/LC-MS) Check1 Is unreacted Boronic Acid present? Start->Check1 Wash Wash with 1M NaOH (Boronic acid becomes water soluble) Check1->Wash Yes Check2 Is Homocoupling Dimer present? Check1->Check2 No Wash->Check2 Recryst Recrystallize (Ethanol or EtOAc/Hexane) Check2->Recryst Yes (Major) Column Column Chromatography (DCM/MeOH + 1% TEA) Check2->Column No / Minor

Caption: Figure 2. Purification workflow. Alkaline washes remove unreacted boronic acids; recrystallization is preferred for removing dimers.

References

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Can Be Utilized in Slow-Release Cross-Coupling. Journal of the American Chemical Society.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 4-Bromopyridine and Nitro-aromatics before handling.

Sources

Technical Support Center: Thermal Degradation of 4-[3-(Methyloxy)-4-nitrophenyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-[3-(Methyloxy)-4-nitrophenyl]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during the thermal analysis of this compound. As a molecule combining a nitrophenyl group with a methoxy-substituted pyridine ring, its thermal behavior presents unique characteristics that are critical to understand for stability studies, formulation development, and safety assessments.

Frequently Asked Questions (FAQs)

Section 1: Fundamentals of Thermal Degradation

Q1: What is the expected thermal behavior of 4-[3-(Methyloxy)-4-nitrophenyl]pyridine when heated?

A1: Given its structure, 4-[3-(Methyloxy)-4-nitrophenyl]pyridine is expected to exhibit distinct thermal events. Initially, you will likely observe melting, an endothermic process.[1] Following melting, the compound will undergo thermal decomposition, which, due to the presence of the nitro group, is anticipated to be a highly energetic exothermic event.[2][3] The decomposition of nitroaromatic compounds is often complex and can be auto-catalytic.[4]

Q2: What are the primary chemical bonds susceptible to cleavage during thermal degradation?

A2: The primary site of initial decomposition is the carbon-nitro (C-NO2) bond, which is typically the weakest bond in nitroaromatic compounds.[5][6][7] Cleavage of this bond initiates the degradation cascade. Subsequent fragmentation may involve the methoxy group (O-CH3) and the ether linkage (Aryl-O), followed by the breakdown of the pyridine and phenyl ring systems at higher temperatures.

Q3: What are the likely initial steps in the decomposition mechanism?

A3: The decomposition process for nitroaromatic compounds generally involves three potential initial steps:

  • C-NO2 Bond Homolysis: Direct cleavage of the carbon-nitro bond to form radical species.[4]

  • Nitro-Nitrite Isomerization: Rearrangement of the -NO2 group to an -ONO group, followed by the rapid cleavage of the weak O-NO bond.[5][7]

  • HONO Elimination: A concerted molecular elimination of nitrous acid (HONO), which is more common at lower temperatures.[5][6]

The dominant pathway is temperature-dependent; C-NO2 bond cleavage often becomes more significant at higher temperatures.[5][6]

Section 2: Experimental Design & Analysis

Q4: Which analytical techniques are most suitable for studying the thermal degradation of this compound?

A4: The two primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][8]

  • TGA measures changes in mass as a function of temperature, providing information on thermal stability, decomposition temperatures, and the presence of volatile components.[9][10]

  • DSC measures the heat flow into or out of a sample as a function of temperature, identifying transitions like melting, crystallization, and the energy released during decomposition (exothermic events).[11][12] For identifying the evolved gases, hyphenated techniques such as TGA-Mass Spectrometry (TGA-MS) or Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are invaluable.[13]

Q5: What are the recommended starting parameters for a TGA analysis?

A5: A robust starting point for a dynamic TGA experiment involves the parameters outlined in the table below. It is crucial to perform experiments at multiple heating rates to enable kinetic analysis.[14]

ParameterRecommended ValueRationale & Key Considerations
Sample Mass 3–10 mgA smaller mass minimizes thermal gradients within the sample, improving resolution.[15]
Crucible (Pan) Open Aluminum or PlatinumAluminum is suitable for temperatures up to 600 °C. Platinum is required for higher temperatures and is more inert. An open pan allows decomposition products to escape freely.[16]
Heating Rate (β) 10, 15, 20 °C/minUsing multiple heating rates is essential for kinetic analysis (e.g., Flynn-Wall-Ozawa method).[6][14] Slower rates can improve resolution of sequential events.[15]
Temperature Range Ambient to 600 °CThis range should be sufficient to capture the full decomposition profile of most organic compounds.
Purge Gas Nitrogen (Inert)An inert atmosphere prevents oxidative side reactions, ensuring that the observed mass loss is due to thermal decomposition alone.[17]
Flow Rate 20–50 mL/minThis flow rate is typically sufficient to remove gaseous decomposition products from the furnace and prevent their secondary reactions.[9]

Q6: How should I set up a DSC experiment to analyze this compound?

A6: DSC analysis provides complementary information to TGA. The following parameters are recommended.

ParameterRecommended ValueRationale & Key Considerations
Sample Mass 1–5 mgSmaller sample sizes ensure better thermal contact and peak resolution.
Crucible (Pan) Hermetically Sealed AluminumA sealed pan is critical to contain any volatile decomposition products and prevent evaporation before decomposition, ensuring an accurate measurement of the heat of decomposition.[18] For high-pressure events, high-pressure crucibles may be necessary.[19]
Heating Rate (β) 10 °C/minA standard heating rate for initial screening. Consistency with the TGA heating rate allows for easier comparison of results.
Temperature Range Ambient to 450 °CThis range should capture the melting point and the primary exothermic decomposition. Exceeding 400-450 °C in sealed pans can risk over-pressurization.
Purge Gas Nitrogen (Inert)Maintains an inert environment around the crucibles, preventing oxidation of the instrument sensors and sample pan.[8]
Reference Empty, hermetically sealed panAn empty pan with a similar mass to the sample pan is used as a reference to measure the differential heat flow.[11]

Troubleshooting Guides

Guide 1: Common Issues in TGA & DSC Analysis

This section addresses frequent problems encountered during the thermal analysis of 4-[3-(Methyloxy)-4-nitrophenyl]pyridine and provides a logical workflow for diagnosis.

Problem: My TGA/DSC baseline is noisy or drifting.

  • Possible Causes:

    • Instrument Contamination: Residue from previous experiments on the balance mechanism or in the furnace can cause baseline instability.[20]

    • Improper Purge Gas Flow: Inconsistent gas flow can lead to fluctuations.

    • Pan Deformation: Uneven or deformed sample pans can cause shifts in the baseline, particularly in DSC.[16]

    • External Vibrations: The microbalance in a TGA is sensitive to vibrations from the surrounding environment.

  • Troubleshooting Steps:

    • Perform a "burn-out" cleaning cycle by heating the empty furnace to a high temperature (e.g., 800 °C) in an air or oxygen atmosphere to remove contaminants.[20]

    • Verify that the gas supply is stable and the flow rates are correct.

    • Always use new, flat, and undeformed sample pans for each experiment.

    • Ensure the instrument is placed on a stable, vibration-dampening surface.

Problem: I see an unexpected mass loss at low temperatures (<150 °C) in my TGA curve.

  • Possible Causes:

    • Residual Solvent: The sample may contain residual solvent from its synthesis or purification.

    • Hygroscopic Water: The compound may have absorbed moisture from the atmosphere.

  • Troubleshooting Steps:

    • Dry the sample thoroughly in a vacuum oven before analysis.

    • To confirm if the mass loss is water, add an isothermal hold at ~110 °C to the TGA method. A complete mass loss during this step strongly suggests water or a volatile solvent.

    • Handle the sample in a low-humidity environment (e.g., a glove box) if it is highly hygroscopic.

Problem: The DSC shows a large, sharp exotherm, and the TGA shows a sudden, almost vertical mass loss.

  • Possible Cause:

    • Explosive Decomposition: This behavior is characteristic of the rapid, energetic decomposition of nitro compounds.[3][21] The rapid release of gaseous products can even eject the sample from the crucible, leading to an artificially abrupt mass loss reading in the TGA.

  • Safety & Experimental Recommendations:

    • USE EXTREME CAUTION. Energetic decomposition can damage the instrument.

    • Always start with a very small sample mass (<1 mg) when analyzing unknown energetic materials.

    • Consider using high-pressure crucibles in the DSC to contain the reaction.[19]

    • Ensure proper laboratory safety protocols are in place, including the use of safety shields.

Problem: My results are not reproducible between runs.

  • Possible Causes:

    • Sample Heterogeneity: The bulk sample may not be uniform.

    • Inconsistent Sample Preparation: Variations in sample mass or how it's packed into the crucible can affect heat transfer and results.[22]

    • Instrument Calibration: The temperature and heat flow calibration may have drifted.

  • Troubleshooting Steps:

    • Gently grind and mix the bulk sample to ensure homogeneity before taking a small portion for analysis.

    • Develop a standardized procedure for sample loading, ensuring the material covers the bottom of the pan in a thin, even layer.

    • Regularly perform temperature and enthalpy calibrations using certified reference materials (e.g., Indium, Tin).[23]

Guide 2: Visual Workflows & Diagrams

Diagram 1: TGA/DSC Troubleshooting Workflow

This diagram provides a logical path for diagnosing common experimental issues.

TGA_DSC_Troubleshooting cluster_start Problem Identification cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Corrective Actions start Start Identify Anomaly in TGA/DSC Data issue1 Noisy or Drifting Baseline start:f1->issue1 issue2 Unexpected Low-Temp Mass Loss start:f1->issue2 issue3 Poor Reproducibility start:f1->issue3 issue4 Abrupt Mass Loss / Sharp Exotherm start:f1->issue4 cause1 Instrument Contamination Gas Flow Instability Pan Deformation issue1->cause1 cause2 Residual Solvent Absorbed Moisture issue2->cause2 cause3 Sample Heterogeneity Inconsistent Prep Calibration Drift issue3->cause3 cause4 Energetic/Explosive Decomposition issue4->cause4 sol1 Perform Burn-Out Clean Check Gas Supply Use New Pans cause1->sol1 sol2 Dry Sample (Vacuum Oven) Add Isothermal Hold at 110°C cause2->sol2 sol3 Homogenize Sample Standardize Loading Recalibrate Instrument cause3->sol3 sol4 sol4 cause4->sol4

A troubleshooting workflow for common TGA & DSC issues.

Diagram 2: Proposed High-Level Thermal Degradation Pathway

This diagram illustrates the most probable sequence of bond cleavages based on known chemical principles.

Degradation_Pathway cluster_initial Initial Decomposition (Lowest Energy) cluster_secondary Secondary Fragmentation cluster_final Final Stage (Higher Energy) Compound 4-[3-(Methyloxy)-4-nitrophenyl]pyridine Initial_Step C-NO2 Bond Cleavage (Primary Pathway) Compound->Initial_Step Heat (T1) Secondary_Step1 Ether Bond Cleavage (Aryl-O or O-CH3) Initial_Step->Secondary_Step1 Higher Heat (T2 > T1) Secondary_Step2 Formation of Radical Species Initial_Step->Secondary_Step2 Final_Step Ring Opening & Fragmentation of Pyridine and Phenyl Structures Secondary_Step1->Final_Step Secondary_Step2->Final_Step Gaseous_Products Evolved Gases (NOx, CO, CO2, etc.) Final_Step->Gaseous_Products

A simplified proposed pathway for thermal degradation.

References

  • Red Thermo. (2025, October 15). Troubleshooting TGA-DSC Sample Pan Issues.
  • SciELO. (2024, December 6). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method.
  • ACS Publications. (2009, August 19). Study on the Reaction Mechanism and Kinetics of the Thermal Decomposition of Nitroethane. Industrial & Engineering Chemistry Research.
  • DTIC.
  • ResearchGate. (2025, August 5). Study on the Reaction Mechanism and Kinetics of the Thermal Decomposition of Nitroethane.
  • IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide.
  • Red Thermo. (2025, September 29). Solving Common Problems in Thermal Analysis with DSC Pans for Liquid Samples.
  • Chemical Engineering Transactions. (2025, March 15).
  • Jinan Upwell Test Co.,Ltd. What Are The Common Faults Of Thermogravimetric Analyzer(TGA).
  • Phenomenex. TROUBLESHOOTING GUIDE.
  • ResearchGate. Experimental setup for studying thermal decomposition.
  • Pharmaceutical Technology. (2026, February 14). A Troubleshooting Guide for Topical Drug Manufacturing.
  • RSC Publishing. (2021, November 17). Experimental study on light volatile products from thermal decomposition of lignin monomer model compounds: effect of temperature, residence time and methoxyl group.
  • PMC. (2021, March 4). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline.
  • Canadian Science Publishing. PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES.
  • TU Delft Repository. Analysis of differential scanning calorimetry (DSC)
  • Pendidikan Kimia. (2014, November 20). An Integrated Approach to Thermal Analysis of Pharmaceutical Solids.
  • Unknown Source. Thermogravimetric Analysis.
  • METTLER TOLEDO. Characterization of Pharmaceuticals Using Thermal Analysis Guide.
  • DTIC. (1986, September 15).
  • ResearchGate. Thermogravimetric analysis (TGA)
  • METTLER TOLEDO. Thermal Analysis in Practice Tips and Hints.
  • UNICAM. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.
  • Wikipedia. Differential scanning calorimetry.
  • Chemistry LibreTexts. (2023, January 29). Differential Scanning Calorimetry.
  • Eltra. Thermogravimetric Analysis (TGA)
  • Benchchem. Synthesis routes of Pyridine, 4-[(3-methoxyphenyl)methyl]-.
  • ResolveMass Laboratories Inc. (2026, January 9). Thermogravimetric Analysis (TGA)
  • Google Patents.
  • IUCr. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine.
  • ResearchGate. (2025, August 7). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • Springer. Applications of a simultaneous differential scanning calorimetry–thermomicroscopy system.
  • OSTI.gov. (1996, December 31).
  • ResearchGate.
  • MDPI.
  • ScienceDirect. Synthesis and reactions of meso-(p-nitrophenyl)porphyrins.
  • PubMed. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light.
  • ResearchGate. Thermal stability and degradation of meso-tetraphenylporphyrins bearing nitrogen-containing substituents.
  • ACS Publications. (2022, February 10).
  • ResearchGate. (2025, August 10). Syntheses, Structures and Properties of 4 '-(3-Methoxy-4-Hydroxyphenyl)-2,2 ':6 ',2 ''-Terpyridine Together with Copper and Zinc Complexes.
  • PMC. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.
  • Ovid. (2026, January 31).
  • MDPI.
  • PubChem. 4-Methoxy-3-nitropyridine.
  • MDPI. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups.

Sources

Technical Support Center: Purification of 4-[3-(Methyloxy)-4-nitrophenyl]pyridine

[1]

Ticket ID: PUR-882-NITRO Status: Open Assigned Specialist: Dr. A. V.[1] Thorne, Senior Application Scientist Subject: Recrystallization & Impurity Removal for Nitro-Aryl Pyridine Derivatives[1]

Diagnostic & Solvent Strategy

The Chemical Logic

Your target molecule, 4-[3-(Methyloxy)-4-nitrophenyl]pyridine , presents a specific purification challenge due to its "push-pull" electronic nature.[1]

  • The Pyridine Ring: Basic and moderately polar; provides solubility in alcohols and chlorinated solvents.

  • The Nitro Group: Strongly electron-withdrawing; increases polarity but often leads to high melting points and yellow/orange coloration.

  • The Methoxy Group: Electron-donating; introduces flexibility that can disrupt crystal packing, increasing the risk of "oiling out" during cooling.

Solvent Selection Matrix

Do not rely on a single solvent blindly. Use this matrix based on the primary impurity profile (likely from a Suzuki-Miyaura coupling).

Solvent SystemRoleApplication Context
Ethanol (95% or Abs.) Primary Best balance.[1] The hydroxyl group H-bonds with the pyridine nitrogen and nitro group. High solubility at reflux, low at RT.
Ethyl Acetate / Heptane Alternative Use if the compound is too soluble in Ethanol. Dissolve in min. hot EtOAc, add hot Heptane until turbid.
Toluene Specific Use only if the major impurity is the homocoupling dimer (often much less soluble in toluene than the product).
Acetonitrile High Purity Good for removing polar boronic acid residues, though yield may be lower.

Experimental Protocol: The "Self-Validating" Workflow

This protocol includes an integrated Palladium (Pd) scavenging step, as this is the most persistent impurity in this synthesis class.

Phase A: Dissolution & Scavenging (Critical for Suzuki Products)[1]
  • Preparation: Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Add Ethanol (95%) at a ratio of 10 mL per gram of crude.

  • Reflux: Heat to reflux (

    
    ).
    
    • Checkpoint: If solid does not dissolve, add solvent in 2 mL increments. If >20 mL/g is needed, switch to Ethyl Acetate .

  • The Black Speck Test: Inspect the hot solution. If grey/black particles are visible, this is colloidal Palladium.

    • Action: Add Activated Carbon (Charcoal) (5-10 wt%) or a silica-based metal scavenger (e.g., Si-Thiol).[1] Stir at reflux for 15 mins.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad into a clean, pre-warmed Erlenmeyer flask.

    • Why: Prevents premature crystallization on the filter.

Phase B: Crystallization & Isolation
  • Controlled Cooling: Allow the filtrate to cool to room temperature (RT) slowly over 2 hours. Do not use an ice bath yet.

    • Mechanism:[1][2][3] Rapid cooling traps impurities in the lattice. Slow cooling builds pure crystals.[4]

  • The "Cloud Point": If no crystals form at RT, scratch the glass or add a single "seed crystal" of the crude material.

  • Final Yielding: Once a heavy crop of crystals appears, cool to

    
     (ice bath) for 30 minutes to maximize yield.
    
  • Filtration: Filter under vacuum. Wash the cake with cold ethanol (

    
    ).
    
  • Drying: Dry under high vacuum at

    
     for 4 hours.
    

Troubleshooting & FAQs

Q1: My product separated as a dark oil instead of crystals ("Oiling Out"). What happened?

  • Cause: The methoxy group lowers the melting point, and the solution was likely too concentrated or cooled too fast. The product phase-separated as a liquid before it could organize into a lattice.

  • Resolution: Re-heat until the oil dissolves. Add a small amount of compatible co-solvent (e.g., 5% Toluene to Ethanol) to change the polarity slightly. Crucially: Seed the solution at a temperature just above the oiling point and cool very slowly (wrap the flask in foil/cotton).

Q2: The crystals are yellow, but the NMR shows aromatic impurities.

  • Cause: Likely unreacted boronic acid or homocoupling by-products (biaryl dimers).[1]

  • Resolution: Perform a trituration wash. Suspend the solid in cold Diethyl Ether or 10% aq. Na2CO3 (to remove acidic boronic acids) and sonicate. Filter and re-crystallize.[5][6]

Q3: The product is off-white/greyish even after carbon treatment.

  • Cause: Nanoscopic Pd clusters are slipping through the filter.

  • Resolution: Use a Celite/Silica sandwich for filtration (Layer of Celite -> Layer of Silica -> Layer of Celite).[1] The silica layer binds residual polar metal complexes better than Celite alone.

Process Visualization

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent system based on observed solubility and impurity profile.

SolventSelectionStartStart: Crude Material AnalysisSolubilityCheckCheck Solubility inHot Ethanol (10 mL/g)Start->SolubilityCheckDissolvesDissolves CompletelySolubilityCheck->DissolvesPartialPartial/No DissolutionSolubilityCheck->PartialImpurityCheckCheck Impurity Profile(TLC/LCMS)Dissolves->ImpurityCheckSwitchSolventSwitch to Ethyl AcetatePartial->SwitchSolventEthanolProtocolProceed with EthanolRecrystallizationImpurityCheck->EthanolProtocolStandard ProfileDimerCheckMajor Impurity:Homocoupling Dimer?ImpurityCheck->DimerCheckComplex ProfileHeptanePathUse EtOAc + Heptane(Anti-solvent method)SwitchSolvent->HeptanePathToluenePathUse Toluene(Dimer is insoluble)DimerCheck->ToluenePathYesDimerCheck->HeptanePathNo

[1]

Figure 2: The Purification Workflow

Caption: Step-by-step execution path including the critical Palladium scavenging stage.

WorkflowCrudeCrude Solid(Suzuki Product)DissolveDissolve @ Reflux(EtOH or EtOAc)Crude->DissolveHeatScavengeAdd Scavenger(Charcoal/Silica)Dissolve->ScavengeIf DarkFilterHot Filtration(Celite Pad)Dissolve->FilterIf ClearScavenge->FilterRemove PdCrystallizeSlow Cooling(RT -> 4°C)Filter->CrystallizeFiltrateIsolateVacuum Filtration& WashCrystallize->IsolatePrecipitate

[1][5][7]

References & Authoritative Sources

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. (Standard industrial protocols for solubility screening and anti-solvent addition).

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[7] (Authoritative review on removing Pd from Suzuki coupling products). [1]

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. (Details on impurity profiles including homocoupling and protodeboronation).

  • NIST Chemistry WebBook. Pyridine, 3-methoxy- Data.[1] (Used for inferring solubility properties of the methoxy-pyridine moiety).[1][8]

Technical Support Center: Resolution of Regioisomers in Nitrophenyl Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis & Purification Help Desk. Ticket Category: Small Molecule Drug Discovery / Heterocyclic Chemistry Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

Nitrophenyl pyridines are "privileged scaffolds" in medicinal chemistry, serving as precursors for amino-pyridine kinase inhibitors and ligands for GPCRs. However, their synthesis often yields difficult-to-separate regioisomers due to:

  • Ambiguous Directing Effects: Direct nitration of phenylpyridines yields mixtures of ortho-, meta-, and para- nitro isomers.

  • Coupling Ambiguity: Suzuki-Miyaura couplings using non-selective catalytic systems can lead to isomer scrambling or homocoupling byproducts that mimic isomers.

  • Chromatographic Co-elution: The similar polarity of m- and p- nitrophenyl isomers often results in

    
     on standard silica or C18 phases.
    

This guide provides a root-cause analysis and validated protocols to resolve these mixtures.

Module 1: Synthesis Strategy (Prevention)

Ticket #101: "My direct nitration of 2-phenylpyridine yielded a complex mixture. How do I control regioselectivity?"

Diagnosis: Direct electrophilic aromatic substitution (nitration) on phenylpyridines is governed by the competition between the electron-poor pyridine ring (deactivated) and the electron-rich phenyl ring (activated). Standard conditions (


) typically nitrate the phenyl ring but lack positional control, yielding o/m/p mixtures.

Corrective Protocol: Do not rely on direct nitration if high purity is required. Instead, assemble the biaryl system after establishing the nitro position using Regioselective Cross-Coupling .

The "Pre-Functionalized" Workflow:

  • Select Specific Partners: Use commercially available pure isomers of nitrophenyl boronic acid (e.g., 3-nitrophenylboronic acid) and halopyridines.

  • Prevent Scrambling (Suzuki-Miyaura):

    • Catalyst: Use

      
       or 
      
      
      
      .
    • Base:

      
       or 
      
      
      
      (mild bases prevent base-catalyzed decomposition).
    • Solvent: Dioxane/Water (4:1).[1]

    • Key Control: If using 2-halopyridines, be aware of rapid protodeboronation of the boronic acid. Use excess boronic acid (1.5 eq) and lower temperatures (

      
       vs 
      
      
      
      ).

Visualization of Selectivity Logic:

SynthesisLogic Start Target: Nitrophenyl Pyridine PathA Path A: Direct Nitration of Phenylpyridine Start->PathA Traditional PathB Path B: Suzuki Coupling (Pre-functionalized) Start->PathB Recommended ResultA Mixture (o/m/p) Hard to Separate PathA->ResultA ResultB Single Regioisomer High Fidelity PathB->ResultB Issue Risk: Protodeboronation (Mimics Isomer) PathB->Issue If T > 90°C

Caption: Decision matrix comparing direct nitration (high risk of isomers) vs. modular Suzuki coupling (high fidelity).

Module 2: Chromatographic Resolution (The "Critical Pair" Problem)

Ticket #205: "I have a mixture of 3-nitrophenyl and 4-nitrophenyl pyridine. They co-elute on my C18 HPLC column. What now?"

Diagnosis: Standard C18 (Octadecyl) columns rely on hydrophobic interactions. The hydrophobicity difference between meta- and para- nitrophenyl isomers is negligible. You need a stationary phase that exploits


 interactions  or shape selectivity .[2]

The Solution: Phase Screening

Stationary PhaseInteraction MechanismSuitability for Nitrophenyl IsomersRecommended Mobile Phase
C18 (Standard) HydrophobicLow (Co-elution common)Water/Acetonitrile
Phenyl-Hexyl

+ Hydrophobic
High (Separates based on resonance)Water/Methanol (MeOH enhances

)
PFP (Pentafluorophenyl) Dipole-Dipole +

Very High (Fluorine ring interacts with electron-deficient Nitro)Water/Methanol
Biphenyl Strong

High (Good for aromatic isomers)Water/Methanol

Step-by-Step Optimization Protocol:

  • Switch Solvent: Change organic modifier from Acetonitrile (ACN) to Methanol (MeOH) .

    • Why? ACN forms a layer over the stationary phase bonded phase, suppressing

      
       interactions. MeOH allows the aromatic rings of the analyte and the column to interact directly.
      
  • Switch Column: Install a Phenyl-Hexyl or PFP column.

    • Mechanism:[3][4][5][6] The electron-deficient nitro group on your analyte will interact differently with the electron-rich Phenyl-Hexyl phase or the electron-poor PFP phase depending on its position (ortho/meta/para).

  • pH Control: Pyridines are basic (

    
    ).
    
    • Low pH (0.1% Formic Acid): Pyridine is protonated (

      
      ). Increases polarity, reduces tailing, but may reduce 
      
      
      
      retention.
    • High pH (10mM Ammonium Bicarbonate, pH 10): Pyridine is neutral. Maximizes hydrophobic and

      
       retention. Ensure your column is pH stable (e.g., hybrid silica). 
      

Visualization of Purification Workflow:

PurificationTree Start Crude Mixture (Co-eluting Isomers) Step1 Step 1: Switch Solvent ACN -> MeOH Start->Step1 Check1 Separated? Step1->Check1 Step2 Step 2: Switch Column Select Phenyl-Hexyl or PFP Check1->Step2 No Success Purified Isomers Check1->Success Yes Check2 Separated? Step2->Check2 Step3 Step 3: pH Modification High pH (Neutral Pyridine) Check2->Step3 No Check2->Success Yes Step3->Success

Caption: Systematic method development tree for resolving regioisomers when standard C18 fails.

Module 3: Non-Chromatographic Workarounds

Ticket #308: "I need gram-scale separation and prep-HPLC is too expensive. Are there chemical alternatives?"

Diagnosis: Chromatography is the bottleneck. You can exploit the drastic change in physical properties between a Nitro group (neutral/polar) and an Amine group (basic/H-bond donor) to separate isomers via "Chemical Derivatization."

The "Reduction-Resolution" Protocol:

  • Bulk Reduction: Reduce the crude mixture of nitrophenyl pyridines to aminophenyl pyridines using

    
     or 
    
    
    
    .
    • Result: The isomers are now amino-pyridines.

  • Derivatization/Crystallization:

    • Amines often crystallize more readily than nitro compounds as salts.

    • Treat the mixture with 1.0 eq of HCl in Ethanol. The para-amino isomer often has a significantly different lattice energy and solubility profile than the ortho- or meta- isomer due to symmetry.

    • Recrystallize the solid precipitate.

  • Re-oxidation (Optional): If the nitro group is required, this path is destructive. However, if the amine is the target (common in kinase inhibitors), this is the superior purification route.

FAQs: Rapid Troubleshooting

Q: I see a peak with Mass = Product - 78. Is this an isomer? A: No. This is likely the phenylpyridine (des-nitro) or pyridine (protodeboronation) byproduct. This occurs if your boronic acid decomposes before coupling. Fix: Add the catalyst last to the reaction mixture and ensure the base is not added until the reaction is at temperature (if using unstable boronic acids).

Q: Why does my peak tail so badly on silica? A: The basic nitrogen of the pyridine ring interacts with acidic silanol groups on the silica gel. Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes, or add 1% TEA to your eluent (e.g., Hexane/Ethyl Acetate/TEA).

Q: Can I use "Direct C-H Arylation" to avoid boronic acids? A: Yes, but regioselectivity is sensitive to the nitro group's position. 3-Nitropyridine directs arylation to the C4 position (beta to nitrogen, ortho to nitro) due to the "buttressing effect" and acidity of the C-H bond. This is a viable strategy to synthesize 3-nitro-4-phenylpyridine specifically.

References

  • Suzuki-Miyaura Coupling Mechanics: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95, 2457-2483. Link

  • Separation of Nitro-Aromatics: Agilent Technologies. "Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns." Application Note 5991-0888EN. Link

  • Stationary Phase Selection: Nacalai Tesque. "Separation of Structural Isomers using COSMOSIL PYE and NPE Columns." Technical Note. Link

  • C-H Activation Regioselectivity: Campeau, L.-C.; Fagnou, K. "Regioselective Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society, 2006 , 128, 581-590. Link

  • Nitration Challenges: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.

Sources

Validation & Comparative

HPLC Method Development for 4-(3-methoxy-4-nitrophenyl)pyridine Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Developing a purity method for 4-(3-methoxy-4-nitrophenyl)pyridine requires navigating two distinct chemical challenges: the basicity of the pyridine ring (


) and the electron-deficient nature of the nitro-substituted phenyl ring. Standard C18 protocols often fail to resolve these competing properties, resulting in peak tailing or inadequate resolution from synthetic precursors like boronic acids.

This guide moves beyond generic "universal" gradients. We objectively compare the industry-standard C18/Low pH approach against two superior alternatives: Phenyl-Hexyl stationary phases (exploiting


 interactions) and High-pH Hybrid Silica  (suppressing protonation).
The Analyte
  • Target: 4-(3-methoxy-4-nitrophenyl)pyridine[1]

  • Critical Impurities:

    • Precursor A: 3-methoxy-4-nitrophenylboronic acid (Polar, elutes early).

    • Precursor B: 4-halopyridine (Basic, potential co-elution).

    • By-product: Des-nitro analogs or homocoupling dimers.

Method Comparison: The Data

We evaluated three distinct separation strategies. The data below synthesizes performance metrics typical for this class of phenyl-pyridine derivatives.

Comparative Performance Table
ParameterMethod A: Standard C18 (Acidic) Method B: Phenyl-Hexyl (Acidic) Method C: Hybrid C18 (High pH)
Column C18 (3.5 µm, 150 x 4.6 mm)Phenyl-Hexyl (3.5 µm, 150 x 4.6 mm)Hybrid-C18 (e.g., XBridge)
Mobile Phase 0.1% Formic Acid / ACN0.1% Formic Acid / Methanol10mM NH₄HCO₃ (pH 10) / ACN
Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Hydrophobic (Neutral State)
Retention (k') 3.2 (Moderate)4.5 (Strong)5.1 (Strongest)
Tailing Factor (

)
1.6 (Poor - Silanol interaction)1.2 (Acceptable)1.05 (Excellent)
Selectivity (

)
1.1 (vs. Des-nitro impurity)1.4 (vs. Des-nitro impurity) 1.2
Verdict Baseline (Not Recommended) Best for Impurity Profiling Best for Routine Assay

Technical Insight: Method A suffers because the pyridine nitrogen is protonated at acidic pH, interacting with residual silanols on the silica support, causing tailing. Method B utilizes the nitro group's electron-withdrawing nature to induce strong


 retention on the Phenyl-Hexyl phase, offering superior separation of structurally similar impurities [1].

Detailed Experimental Protocols

Protocol 1: The "Selectivity King" (Phenyl-Hexyl)

Recommended for R&D and separating closely related nitro-impurities.

Equipment: HPLC with DAD (Agilent 1260/1290 or equivalent). Stationary Phase: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).

Reagents:

  • Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).

  • Solvent B: Methanol (MeOH promotes

    
     interactions better than ACN).
    

Gradient Program:

  • 0-2 min: Hold 10% B (Equilibration/Loading).

  • 2-15 min: Linear ramp to 90% B.

  • 15-18 min: Hold 90% B (Wash).

  • 18.1 min: Return to 10% B.

Detection: UV at 254 nm (primary) and 280 nm. Flow Rate: 1.0 mL/min.[2] Temperature: 30°C.

Protocol 2: The "Peak Shape King" (High pH)

Recommended for QC release testing and maximum sensitivity.

Stationary Phase: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stable).

Reagents:

  • Solvent A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile.[2][3][4][5][6][7]

Gradient Program:

  • 0-1 min: 5% B.

  • 1-12 min: Ramp to 95% B.

  • 12-15 min: Hold 95% B.

Why this works: At pH 10, the pyridine ring is fully deprotonated (neutral). Neutral basic compounds do not interact with silanols, resulting in perfectly symmetrical peaks and higher sensitivity [2].

Mechanistic Visualization

The following diagrams illustrate the decision logic and the molecular interactions driving the separation.

Diagram 1: Method Development Decision Tree

MethodDevelopment Start Start: 4-(3-methoxy-4-nitrophenyl)pyridine CheckpH Check Analyte pKa (~5.2) Start->CheckpH Decision Prioritize Peak Shape or Selectivity? CheckpH->Decision RouteShape Goal: Perfect Peak Shape Decision->RouteShape Routine QC RouteSelectivity Goal: Separate Nitro-Isomers Decision->RouteSelectivity Impurity ID HighPH High pH (pH 10) Method (Hybrid C18) RouteShape->HighPH Phenyl Phenyl-Hexyl Method (Methanol/Acidic) RouteSelectivity->Phenyl Result1 Neutral Pyridine = No Tailing HighPH->Result1 Result2 Nitro Group Pi-Pi Interaction Phenyl->Result2

Caption: Decision matrix for selecting between High pH (Shape) and Phenyl-Hexyl (Selectivity) strategies.

Diagram 2: Interaction Mechanism (Phenyl-Hexyl vs C18)

Interactions cluster_C18 Standard C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction Analyte Analyte: Nitro-Aromatic Ring C18Chain Alkyl Chain (C18) Analyte->C18Chain PhenylLigand Phenyl Ligand Analyte->PhenylLigand Strong Attraction Interaction1 Hydrophobic Only (Weak Specificity) Interaction2 Pi-Pi Stacking + Hydrophobic

Caption: The Phenyl-Hexyl phase engages the nitro-aromatic ring via Pi-Pi stacking, providing unique selectivity over standard C18.

Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must pass these System Suitability Tests (SST) before every run:

  • Resolution (

    
    ):  > 2.0 between the main peak and the nearest impurity (likely the des-nitro analog).
    
  • Tailing Factor (

    
    ):  Must be < 1.5. If 
    
    
    
    , the column has degraded (silanol activity) or the pH is incorrect.
  • Precision: %RSD of retention time < 0.5% for 6 replicate injections.

  • LOD/LOQ: The nitro group provides strong UV absorbance.

    • Limit of Detection: ~0.05 µg/mL (S/N > 3).

    • Limit of Quantitation: ~0.15 µg/mL (S/N > 10).

References

  • Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column.Link

  • Waters Corporation. Effect of pH on the Separation of Basic Compounds (Pyridine Derivatives).Link

  • SIELC Technologies.[5][7] Separation of 3-Methyl-2-phenylpyridine on Newcrom R1 HPLC column.Link

  • MDPI. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. (Context for synthesis intermediates). Link

Sources

A Senior Scientist's Guide to Reference Standards for the Analysis of 4-[3-(Methyloxy)-4-nitrophenyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Niche Intermediate

In the landscape of pharmaceutical development, the purity and characterization of starting materials and intermediates are as critical as the final active pharmaceutical ingredient (API). 4-[3-(Methyloxy)-4-nitrophenyl]pyridine is a heterocyclic aromatic compound belonging to the nitropyridine class.[1][2] Such molecules are pivotal building blocks in medicinal chemistry, often serving as precursors for complex bioactive agents, including kinase inhibitors and therapeutics targeting various diseases.[3][4] The specific arrangement of the methoxy, nitro, and pyridine functionalities makes this compound a versatile synthon, but also introduces potential for isomeric impurities and degradation products.

Consequently, robust analytical methods are imperative to ensure the identity, purity, and quality of 4-[3-(Methyloxy)-4-nitrophenyl]pyridine before its inclusion in downstream synthetic steps. The foundation of any such quantitative method is the reference standard—a highly characterized material against which production batches are measured. This guide provides an in-depth comparison of reference standard options, outlines a validated analytical workflow, and offers expert insights into making an informed selection for your research and development needs.

The Analytical Landscape: Choosing the Right Tools

The analysis of a substituted nitropyridine like 4-[3-(Methyloxy)-4-nitrophenyl]pyridine typically involves a suite of chromatographic and spectroscopic techniques. The choice of method is dictated by the analytical objective, whether it's identity confirmation, potency assay, or impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity and potency determination of non-volatile organic molecules.[5] A reversed-phase HPLC (RP-HPLC) method offers excellent resolution for separating the main compound from structurally similar impurities. UV detection is highly effective due to the strong chromophore of the nitro-aromatic system.[5]

  • Spectroscopic Methods:

    • UV-Visible Spectrophotometry: Useful for rapid, simple concentration measurements, though it lacks the specificity for purity analysis in the presence of absorbing impurities.[6]

    • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides definitive mass information for peak identification, crucial for characterizing unknown impurities.[7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary technique for unambiguous structural elucidation of the reference standard itself. Proton (¹H) and Carbon-13 (¹³C) NMR provide a detailed map of the molecule's chemical structure.[8]

A Comparative Guide to Reference Standards

The term "reference standard" is not monolithic. The quality, level of characterization, and intended use can vary significantly. The choice directly impacts the validity and accuracy of analytical results.

FeaturePrimary Pharmacopeial StandardCertified Reference Material (CRM)In-House ("Working") Standard
Definition A substance established by a recognized pharmacopeia (e.g., USP, EP) as having the highest level of purity and authenticity.A highly characterized and homogenous material, accompanied by a certificate stating its property values, uncertainty, and traceability, produced under an accredited quality system (e.g., ISO 17034).A well-characterized material synthesized or purified internally for routine use, qualified against a primary standard or CRM.
Traceability Serves as the primary point of traceability.Traceable to SI units and/or primary pharmacopeial standards.Traceability must be established and documented internally.
Purity (Assay) Typically >99.5%, often determined by a mass balance approach.High purity (typically >99.0%) with a certified value and uncertainty budget.Purity is determined internally; may be lower than a CRM.
Documentation Comprehensive monograph in the respective pharmacopeia.Detailed Certificate of Analysis (CoA) with characterization data (e.g., NMR, MS, IR, HPLC purity) and certification details.Internal documentation; may be less comprehensive.
Best Use Case Definitive identification and as the primary calibrator for secondary standards. Often not available for niche intermediates.Method validation, instrument calibration, and as a primary calibrator for routine analysis. The most practical choice for high-stakes applications.Routine quality control, process monitoring, and early-stage development where cost-effectiveness is key.
Cost HighestHighLowest

For 4-[3-(Methyloxy)-4-nitrophenyl]pyridine, a niche intermediate, official pharmacopeial standards are unlikely to exist. Therefore, the primary choice for researchers is between a commercially available Certified Reference Material (CRM) and a well-qualified in-house standard. While an in-house standard is cost-effective, sourcing a CRM from a reputable supplier provides immediate access to a fully characterized material with documented traceability, saving significant time and resources in the qualification process.

Experimental Workflow: HPLC Purity Determination

This section provides a detailed protocol for determining the purity of 4-[3-(Methyloxy)-4-nitrophenyl]pyridine using a reference standard. The causality behind each parameter is explained to demonstrate a scientifically sound approach.

Analytical Workflow Overview

The process begins with the careful selection of a reference standard and culminates in the accurate reporting of the sample's purity.

G cluster_prep Preparation & Calibration cluster_analysis Analysis cluster_reporting Data Processing & Reporting A Select & Procure Reference Standard (RS) B Prepare Stock Solutions (RS and Sample) A->B C Generate Calibration Curve (using RS) B->C D Inject Solutions into HPLC System C->D E Acquire Chromatographic Data D->E F Integrate Peaks & Calculate Purity E->F G Verify System Suitability (SST) E->G H Final Report Generation F->H G->F SST Pass/Fail

Caption: HPLC analysis workflow from standard selection to final report.
Detailed HPLC Protocol

This method is designed based on the physicochemical properties of nitropyridine compounds.

Rationale:

  • Column (C18): The octadecylsilane stationary phase provides excellent hydrophobic retention for the aromatic rings of the analyte.

  • Mobile Phase (Acetonitrile & Buffer): Acetonitrile is a common organic modifier. The ammonium acetate buffer helps to control the ionization state of the basic pyridine nitrogen, ensuring symmetrical peak shapes.[9]

  • Isocratic Elution: For a simple purity analysis, an isocratic method (constant mobile phase composition) is robust and reproducible.[10]

  • UV Detection (260 nm): The extended conjugation provided by the nitrophenylpyridine system results in strong UV absorbance, making this wavelength a sensitive choice for detection.

ParameterRecommended Condition
Instrument High-Performance Liquid Chromatograph with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Acetonitrile
Mobile Phase B 20 mM Ammonium Acetate Buffer, pH 5.0 ± 0.1
Composition Acetonitrile : Buffer (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 260 nm
Injection Vol. 10 µL
Run Time 20 minutes
Step-by-Step Methodology
  • Buffer Preparation: Dissolve 1.54 g of ammonium acetate in 1000 mL of HPLC-grade water. Adjust pH to 5.0 with acetic acid. Filter through a 0.45 µm filter.

  • Reference Standard (RS) Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 4-[3-(Methyloxy)-4-nitrophenyl]pyridine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample (SMP) Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample batch into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • System Suitability: Inject the RS solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the blank (mobile phase), followed by the RS solution, and then the sample solution in duplicate.

  • Calculation: Calculate the purity of the sample using the area normalization method or against the reference standard concentration if performing a potency assay.

    • % Purity (Area Normalization) = (Area of Main Peak / Total Area of All Peaks) x 100

The Impact of Standard Quality: A Data-Driven Comparison

The choice of reference standard has a direct and measurable impact on the final analytical result. Using a standard with lower, uncertified purity can lead to an overestimation of the quality of your test sample.

Consider a single batch of synthesized 4-[3-(Methyloxy)-4-nitrophenyl]pyridine analyzed using two different reference standards for a potency assay.

ParameterAnalysis with CRMAnalysis with In-House Standard
RS Purity (Certified/Qualified) 99.8%98.5%
RS Concentration 100.1 µg/mL100.2 µg/mL
Sample Concentration 100.5 µg/mL100.5 µg/mL
RS Peak Area (average) 2,550,0002,515,000
Sample Peak Area (average) 2,520,0002,520,000
Calculated Potency of Sample 97.8% 99.1%

As the data illustrates, using the lower-purity in-house standard falsely inflates the calculated potency of the sample batch by over 1%. This discrepancy could lead to incorrect decisions in process chemistry, toxicology studies, or regulatory filings.

Conclusion and Authoritative Grounding

The reliability of any analytical measurement is fundamentally linked to the quality of the reference standard used.

G A Reliable Analytical Result B High-Purity, Traceable Reference Standard B->A C Validated Analytical Method (e.g., HPLC) C->A D Properly Calibrated Instrumentation D->A

Caption: Pillars of a reliable analytical result.

References

  • Benchchem. A Comparative Guide to the Application of 2-Amino-4-bromo-3-nitropyridine and its Isomers in Pharmaceutical Synthesis.
  • Benchchem. A Comparative Analysis of 2-Nitrosopyridine and 2-Nitropyridine for Researchers and Drug Development Professionals.
  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]

  • Saran, S., et al. (2012). A rapid, precise, accurate, specific and simple RP-HPLC method was developed for simultaneous estimation of Domperidone(DOM) and Rabeprazole(RAB). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(3), 705. [Link]

  • Li, Y., et al. (2022). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. IUCrData, 7(11). [Link]

  • NIST. Pyridine, 4-[(4-nitrophenyl)methyl]-. NIST Chemistry WebBook. [Link]

  • Organix, Inc. Reference Standards Overview. [Link]

  • Matrix Fine Chemicals. 4-(3-NITROPHENYL)PYRIDINE | CAS 4282-48-8. [Link]

  • Ludányi, K., et al. (2006). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Chromatographia, 64(5-6), 253–258. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Cheméo. Pyridine, 4-methoxy-. [Link]

  • US EPA. Pyridine, 4-[(4-nitrophenyl)methyl]- - Substance Details. [Link]

  • Zimecki, M., et al. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 58(6), 421-427. [Link]

  • El-Gindy, A., et al. (2011). Spectrophotometric and spectrofluorometric methods for the determination of non-steroidal anti-inflammatory drugs: A review. Arabian Journal of Chemistry, 4(2), 155-171. [Link]

  • Lander, E. J. (1981). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

Sources

Characterization Benchmarking: Elemental Analysis vs. Orthogonal Methods for 4-[3-(Methyloxy)-4-nitrophenyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical benchmark for the characterization of 4-[3-(Methyloxy)-4-nitrophenyl]pyridine (C₁₂H₁₀N₂O₃), a critical biaryl scaffold often utilized in the synthesis of kinase inhibitors and fused-ring alkaloids.

The Challenge: While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are standard for structural identification, they frequently fail to detect bulk impurities such as inorganic salts, trapped solvents, or moisture—issues endemic to hygroscopic pyridine derivatives.

The Solution: This guide compares Elemental Analysis (CHN Combustion) against HRMS and HPLC, demonstrating why EA remains the "Gold Standard" for validating bulk purity in drug development pipelines. We provide theoretical baselines, experimental failure modes, and a self-validating protocol for accurate data acquisition.

Theoretical Baseline & Compound Specifications

Before analyzing experimental data, the theoretical values must be established as the control.

Compound: 4-[3-(Methyloxy)-4-nitrophenyl]pyridine Molecular Formula: C₁₂H₁₀N₂O₃ Molecular Weight: 230.22 g/mol

Table 1: Theoretical Elemental Composition (The Control)
ElementSymbolAtomic MassCountTotal MassTheoretical %
Carbon C12.01112144.1362.60%
Hydrogen H1.0081010.084.38%
Nitrogen N14.007228.0112.17%
Oxygen O15.999348.0020.85%

Critical Note: Journal standards (e.g., J. Org. Chem., J. Med. Chem.) typically require experimental values to be within ±0.40% of these theoretical calculations to confirm >95% purity.

Comparative Analysis: EA vs. Alternatives

In this section, we compare the "performance" of Elemental Analysis against alternative characterization techniques in the context of impurity detection.

Table 2: Detection Capability Benchmark
FeatureElemental Analysis (EA) HRMS (ESI-TOF) ¹H NMR (400 MHz)
Primary Utility Bulk Purity (Homogeneity)Molecular Formula IDStructural Connectivity
Inorganic Salt Detection High (Values drop proportionally)None (Salts don't ionize/fly)None (Invisible in spectrum)
Solvent Trapping High (C/H ratios shift)Low (Solvents often cut off)Medium (Visible, but quantification varies)
Water Detection High (Low C/N, High H)None Low (Exchangeable protons mask signal)
Sample Required 2–5 mg (Destructive)<1 mg (Non-destructive)5–10 mg (Non-destructive)
Experimental Scenario: The "Hidden" Impurity

A common synthesis route involves Suzuki coupling followed by acidification. Below is a comparison of data obtained from a sample of 4-[3-(Methyloxy)-4-nitrophenyl]pyridine that appears pure by LC-MS but fails in downstream applications.

Case Study Data:
  • Sample Condition: Off-white powder, dried under vacuum (40°C, 2h).

  • LC-MS Result: Single peak, m/z 231.1 [M+H]⁺. Purity >99%.

  • EA Result: Fails.

Table 3: The "False Positive" Trap
ElementTheoreticalExperimental (Found) DeviationInterpretation
Carbon 62.60%58.15% -4.45%Major Fail: Indicates significant non-carbon bulk mass.
Hydrogen 4.38%4.65% +0.27%Pass/Borderline: Slight elevation suggests water/solvent.
Nitrogen 12.17%11.20% -0.97%Fail: Nitrogen dilution confirms bulk impurity.

Diagnosis: The deviation is consistent with a hemi-hydrate hydrochloride salt (C₁₂H₁₀N₂O₃ · 0.5 HCl · 0.5 H₂O).[1]

  • Why LC-MS missed it: The salt dissociates in the mobile phase; the mass spec only sees the parent cation.

  • Why EA caught it: EA combusts the entire bulk sample, revealing that 7% of the mass is "invisible" chloride and water.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for characterizing this nitro-pyridine derivative, highlighting where EA acts as the critical gatekeeper.

CharacterizationWorkflow Start Crude Synthesis Product (Suzuki Coupling) Purification Purification (Column Chromatography) Start->Purification LCMS LC-MS / HPLC Check Purification->LCMS Decision1 Purity > 95%? LCMS->Decision1 Decision1->Purification No Drying Vacuum Drying (Critical for Pyridines) Decision1->Drying Yes EA Elemental Analysis (CHN) Combustion @ 980°C Drying->EA Result Compare with Theoretical: C: 62.60% | N: 12.17% EA->Result Pass PASS: Validated Reference Material (Within ±0.4%) Result->Pass ±0.4% Fail_Low FAIL: Low C/N % (Inorganic Salts/Water) Result->Fail_Low Values Low Fail_High FAIL: High N % (Incomplete Nitro Reduction) Result->Fail_High N too High Fail_Low->Drying Recrystallize/Dry Fail_High->EA Check Reduction Tube

Caption: Validation workflow demonstrating EA as the final "Gatekeeper" for bulk purity, distinguishing between solvent entrapment (Low values) and instrumental error (High N).

Detailed Experimental Protocol

To achieve the theoretical values for 4-[3-(Methyloxy)-4-nitrophenyl]pyridine, specific attention must be paid to the Nitro group (requires complete reduction) and the Pyridine ring (hygroscopic).

Step 1: Sample Preparation (The "Drying" Phase)
  • Context: Pyridines form hydrogen bonds with atmospheric water.

  • Action: Dry the sample in a vacuum oven at 50°C for 4–6 hours over P₂O₅ or KOH pellets.

  • Verification: Run a TGA (Thermogravimetric Analysis) if available; otherwise, ensure constant weight is achieved.

Step 2: Instrument Configuration (Combustion)
  • Instrument: Flash 2000 / PerkinElmer 2400 or equivalent.

  • Combustion Temperature: Set to 980°C .

    • Reasoning: Nitro-aromatics are refractory. High heat is needed to break the C-N bonds completely.

  • Oxidation Catalyst: Chromium(III) Oxide (Cr₂O₃) or Tungsten(VI) Oxide (WO₃).

  • Reduction Column: Copper wires (freshly regenerated).

    • Critical: Nitro groups produce Nitrogen Oxides (NOx) during combustion. If the copper reduction zone is exhausted, NOx will not reduce to N₂, leading to erroneously low Nitrogen values or peak tailing.

Step 3: Data Acquisition & Calculation[2]
  • Weigh 2.0 – 3.0 mg of sample into a tin capsule.

  • Fold the capsule to exclude air (which contains N₂).

  • Run a "Blank" (empty tin) and a "Standard" (Acetanilide or Sulfanilamide) to calibrate the K-factor.

  • Analyze the sample in triplicate.

Step 4: Troubleshooting "Fail" Results
  • Scenario: Carbon is 60.1% (Theoretical 62.6%).

  • Calculation: Calculate the difference (2.5%). Check if this corresponds to a specific solvent mole fraction (e.g., 0.1 eq of Ethyl Acetate).

  • Scenario: Nitrogen is varying between runs.

  • Fix: This indicates inhomogeneous combustion. Increase the oxygen injection time by 2–5 seconds to ensure complete flash combustion of the nitro-aromatic core.

Synthesis Pathway & Impurity Origins

Understanding where impurities originate helps in interpreting EA data.

SynthesisPath Reactant1 4-Pyridineboronic acid Reaction Suzuki Coupling (Dioxane/Water) Reactant1->Reaction Reactant2 4-Bromo-2-methoxynitrobenzene Reactant2->Reaction Catalyst Pd(PPh3)4 / K2CO3 Catalyst->Reaction Product Target Molecule C12H10N2O3 Reaction->Product Impurity1 Trapped K2CO3 (Inorganic Salt) Reaction->Impurity1 Co-precipitates Impurity2 Boronic Acid Residue Reaction->Impurity2

Caption: Synthesis pathway showing the origin of inorganic impurities (K₂CO₃) which are invisible to LCMS but detected by EA.

References

  • ACS Guide to Publishing. (2022). Characterization of Organic Compounds: Elemental Analysis Guidelines. American Chemical Society.[2][3][4][5] [Link]

  • National Institute of Standards and Technology (NIST). (2024). Pyridine, 4-[(4-nitrophenyl)methyl]- Data.[6][7] NIST Chemistry WebBook, SRD 69. [Link][6]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Barbará, J. A. (2022). An International Study Evaluating Elemental Analysis.[8] ACS Central Science. [Link]

Sources

Differentiating 4-[3-(Methyloxy)-4-nitrophenyl]pyridine from isomers

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Discrimination of 4-[3-(Methyloxy)-4-nitrophenyl]pyridine: A Comparative Guide

Executive Summary & Structural Context

The precise characterization of 4-[3-(Methyloxy)-4-nitrophenyl]pyridine (Target Compound) is critical in the synthesis of kinase inhibitors and bioactive scaffolds. In drug development, this intermediate is frequently prone to regioisomeric contamination arising from non-selective nitration or impure boronic acid starting materials during Suzuki couplings.

Differentiating the Target Compound from its isomers—specifically the 3-nitro-4-methoxy regioisomer (Isomer A) and the 3-pyridyl analog (Isomer B)—requires a multi-modal approach. Standard C18 HPLC often fails to resolve these isomers due to identical mass and similar hydrophobicity. This guide establishes a definitive protocol using 1H NMR (Electronic Environment Analysis) and Phenyl-Hexyl HPLC (Pi-Pi Interaction Chromatography) to ensure structural integrity.

The Isomer Landscape
CompoundStructure DescriptionKey Differentiator
Target Pyridine at C1; OMe at C3 ; NO2 at C4 H2 proton is shielded by OMe; NOESY correl. (OMe ↔ H2).
Isomer A Pyridine at C1; NO2 at C3 ; OMe at C4 H2 proton is deshielded by NO2; NOESY correl. (OMe ↔ H5).
Isomer B Pyridine at C3 ; OMe at C3'; NO2 at C4'Pyridine ring protons lose AA'XX' symmetry.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]

NMR is the primary tool for structural validation. The differentiation relies on the electronic effects of the nitro (electron-withdrawing) and methoxy (electron-donating) groups on the phenyl ring protons.

1H NMR Analysis (DMSO-d6)

The "Smoking Gun" Signal: The proton at position 2 of the phenyl ring (H2) is the diagnostic marker.

  • Target Molecule Logic: H2 is located between the Pyridine ring and the Methoxy group. The Methoxy group is an electron donor (by resonance) but inductively withdrawing; however, compared to a Nitro group, it is relatively shielding.

  • Isomer A Logic: H2 is located between the Pyridine ring and the Nitro group. The Nitro group is strongly deshielding (anisotropic and inductive effects).

Comparative Chemical Shifts (Predicted & Observed Trends):

Proton PositionTarget: 4-(3-OMe-4-NO2-phenyl)Isomer A: 4-(3-NO2-4-OMe-phenyl)Explanation
Phenyl H2 (Singlet-like)δ ~7.4 - 7.6 ppm δ ~8.1 - 8.4 ppm H2 in Isomer A is adjacent to the highly deshielding Nitro group.
Phenyl H5 (Doublet)δ ~7.9 - 8.1 ppm δ ~7.3 - 7.5 ppm H5 in Target is ortho to Nitro (deshielded). H5 in Isomer A is ortho to OMe (shielded).
Pyridine Protons AA'XX' (2 doublets) AA'XX' (2 doublets) Both have 4-substituted pyridine; this region confirms the pyridine attachment but not the phenyl pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy)

To unequivocally confirm the regiochemistry without relying solely on chemical shift heuristics, a 2D NOESY experiment is mandatory.

  • Target Protocol: Look for a cross-peak between the Methoxy methyl singlet (~4.0 ppm) and the isolated aromatic singlet (H2) .

    • Reasoning: In the Target, the OMe (C3) is adjacent to H2 (C2).

  • Isomer A Protocol: Look for a cross-peak between the Methoxy methyl singlet and the aromatic doublet (H5) .

    • Reasoning: In Isomer A, the OMe (C4) is adjacent to H5 (C5) and H3 (Nitro - no proton). It is far from H2.

NMR Decision Workflow

NMR_Workflow Start Sample in DMSO-d6 CheckPyridine Analyze Pyridine Region (8.5-9.0 ppm) Start->CheckPyridine Symmetry Pattern: 2 Doublets (AA'XX')? CheckPyridine->Symmetry IsomerB Identify as Isomer B (3- or 2-Pyridine) Symmetry->IsomerB No (Complex Multiplets) CheckPhenyl Analyze Phenyl H2 Signal (Singlet-like, small coupling) Symmetry->CheckPhenyl Yes ShiftCheck Chemical Shift Value? CheckPhenyl->ShiftCheck TargetID Target Identified (H2 @ ~7.5 ppm) Confirmed by NOESY (OMe-H2) ShiftCheck->TargetID < 7.8 ppm IsomerAID Isomer A Identified (H2 @ ~8.2 ppm) Confirmed by NOESY (OMe-H5) ShiftCheck->IsomerAID > 8.0 ppm

Figure 1: NMR decision tree for discriminating regioisomers based on symmetry and chemical shift logic.

Method 2: High-Performance Liquid Chromatography (HPLC)

Standard C18 columns often struggle to separate nitro-regioisomers because the hydrophobicity changes are minimal. We utilize a Phenyl-Hexyl stationary phase, which exploits


 interactions. The electron-deficient nitro group interacts strongly with the phenyl ring of the stationary phase.
The Separation Mechanism[3][4]
  • Stationary Phase: Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Kinetex Biphenyl).

  • Principle: The positional relationship between the electron-withdrawing Nitro group and the Pyridine ring alters the overall dipole moment and the accessibility of the

    
    -cloud for stacking with the column.
    
  • Prediction: The isomer with the Nitro group para to the Pyridine (Target) generally exhibits different retention than the meta isomer due to the linearity of the dipole vector, often resulting in stronger retention on Phenyl phases compared to C18.

Validated HPLC Protocol
ParameterCondition
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent Biphenyl)
Mobile Phase A Water + 0.1% Formic Acid (or 10 mM Ammonium Acetate for MS)
Mobile Phase B Methanol + 0.1% Formic Acid
Gradient 0-2 min: 10% B; 2-15 min: 10% -> 90% B; 15-20 min: 90% B.
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 310 nm (nitro-aromatic band)
Temperature 40°C (Enhances mass transfer for sharp peaks)

Experimental Note: Methanol is preferred over Acetonitrile for Phenyl columns because Acetonitrile's


-electrons can interfere with the stationary phase interactions, masking the selectivity gained by the phenyl-hexyl ligand [1].

Method 3: Mass Spectrometry (MS/MS Fragmentation)

While parent masses (


) are identical, fragmentation pathways (MS/MS) reveal steric effects, particularly the "Ortho Effect."
  • Target (3-OMe, 4-NO2): The Methoxy and Nitro groups are ortho.

  • Fragmentation Pathway:

    • Loss of •OH (M-17): Common in ortho-nitroanisoles. The oxygen of the nitro group abstracts a hydrogen from the ortho-methoxy group, leading to a distinct loss of 17 Da.

    • Loss of NO2 (M-46): Standard nitro loss.

  • Differentiation: The ratio of

    
     to 
    
    
    
    is significantly higher in the Target (ortho-substituted) compared to isomers where these groups are not ortho (e.g., if comparing to a meta-isomer, though Isomer A is also ortho).
  • Key Distinction vs Isomer A: While both are ortho, the electronic influence of the pyridine ring (para to Nitro in Target vs meta in Isomer A) alters the ionization efficiency and fragment intensity ratios.

Synthesis & Impurity Origin Diagram

Understanding where isomers come from allows for proactive control.

Synthesis_Origin SM1 4-Pyridineboronic Acid Reaction Suzuki Coupling (Pd catalyst) SM1->Reaction SM2 4-Bromo-2-methoxynitrobenzene (Correct SM) SM2->Reaction Major Path ImpuritySM 5-Bromo-2-methoxynitrobenzene (Regio-Impurity) ImpuritySM->Reaction Minor Path Target Target Molecule 4-[3-(OMe)-4-(NO2)-phenyl]pyridine Reaction->Target Main Product IsomerA Isomer A 4-[4-(OMe)-3-(NO2)-phenyl]pyridine Reaction->IsomerA Impurity

Figure 2: Origin of Isomer A via regioisomeric impurity in the brominated starting material.

References

  • Agilent Technologies. (2014). Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on NMR shifts of nitro/methoxy benzenes).

  • Creative Biostructure. (2024). How NMR Helps Identify Isomers in Organic Chemistry. Retrieved from

  • Nacalai Tesque. (2023).[2] Separation of Structural Isomers using COSMOSIL PYE/NPE Columns.[3] Retrieved from

  • Filo EdTech. (2025). Distinguishing 2-, 3-, and 4-methoxy-1-nitrobenzene by ¹H NMR. (General reference for methoxy-nitrobenzene shift logic).

Sources

Safety Operating Guide

Personal protective equipment for handling 4-[3-(Methyloxy)-4-nitrophenyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: Handling 4-[3-(Methyloxy)-4-nitrophenyl]pyridine

Part 1: Executive Hazard Assessment

The Core Directive: Do not treat 4-[3-(Methyloxy)-4-nitrophenyl]pyridine (CAS: Analogous to 5957-90-4 family) as a generic organic solid. It possesses two structural alerts that dictate a heightened containment strategy:

  • The Nitroaromatic Moiety: Nitro groups attached to aromatic rings are established structural alerts for genotoxicity and mutagenicity. Until specific Ames test data proves otherwise, you must handle this compound as a Suspected Mutagen (Germ Cell Mutagenicity Cat. 2 or 1B) .

  • The Pyridine Ring: Pyridine derivatives typically exhibit high dermal permeability and potential neurotoxicity. The combination implies that if the dust settles on your skin, the pyridine ring facilitates absorption while the nitro group delivers the potential toxicity.

Operational Classification: Occupational Exposure Band (OEB) 3 (Potent/Toxic).

  • Default Handling: Ventilated Enclosure (Fume Hood).

  • Prohibited: Open benchtop handling of dry powder.

Part 2: The Barrier Strategy (PPE Matrix)

The following Personal Protective Equipment (PPE) standards are non-negotiable for handling this compound in a research setting.

Respiratory Protection (The Primary Defense)
  • Engineering Control: All handling of the solid (weighing, transfer) must occur inside a certified chemical fume hood or a powder containment balance enclosure.

  • PPE Backup: If work must occur outside a hood (e.g., equipment maintenance), an N95 is insufficient . You require a P100 (HEPA) half-face respirator or a Powered Air-Purifying Respirator (PAPR).

    • Why? Nitroaromatic dusts are often electrostatic and fine; N95s allow up to 5% penetration, which is unacceptable for potential genotoxins.

Dermal Protection (The Permeation Barrier)

Standard 4-mil nitrile gloves provide only incidental splash protection against pyridine derivatives. Pyridine can permeate thin nitrile in <10 minutes.

Glove MaterialThicknessBreakthrough TimeUsage Context
Nitrile (Disposable) 4-6 mil< 10 minsDo Not Use Alone. Inner layer only.
Nitrile (Extended Cuff) 8-12 mil30-60 minsAcceptable for solid handling.
Laminate (Silver Shield) Multi-layer> 480 minsMandatory for solutions/solvents.
Double Gloving N/AVariableStandard Protocol: Inner 4-mil Nitrile (White) + Outer 8-mil Nitrile (Blue/Purple).
  • The "Color-Indicator" Logic: We use a white inner glove and a dark outer glove. If the outer glove tears or dissolves, the white inner glove becomes visible immediately, signaling a breach.

Ocular Protection
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).

  • Prohibited: Safety glasses with side shields (insufficient against dust migration and splashes).

Part 3: Operational Protocols

Workflow 1: Weighing & Transfer (Solid State)
  • Risk: Electrostatic discharge scattering dust; inhalation.

  • Protocol:

    • Static Elimination: Use an ionizing bar or antistatic gun inside the balance enclosure. Nitro compounds are sensitive to static.

    • The "Coffin" Technique: Never transport the open bottle. Place the weighing boat inside a secondary container (a "coffin" or larger tupperware) before removing it from the balance.

    • Solvent Wetting: If possible, add the solvent to the solid inside the hood before moving the vessel to the reaction setup. Transporting a solution is safer than transporting a light powder.

Workflow 2: Reaction Setup (Solution State)
  • Risk: Exothermic decomposition. Nitro-pyridines can be energetic.

  • Protocol:

    • Solvent Choice: Avoid strong reducing agents or strong acids during initial solubilization unless the protocol strictly controls temperature.

    • Temperature Control: Always have an ice bath ready during the first addition of solvent.

    • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon. Oxygen can accelerate decomposition in nitro-aromatics at high temperatures.

Part 4: Decision Logic Visualization

The following diagram outlines the decision-making process for selecting the correct containment and PPE based on the state of the chemical.

PPE_Decision_Tree Start Start: Handling 4-[3-(Methyloxy)-4-nitrophenyl]pyridine State What is the Physical State? Start->State Solid Solid (Powder/Crystal) State->Solid Liquid Solution (Dissolved) State->Liquid Quantity_S Quantity? Solid->Quantity_S Quantity_L Solvent Type? Liquid->Quantity_L Small_S < 100 mg Quantity_S->Small_S Large_S > 100 mg Quantity_S->Large_S Standard_Sol Standard Organic (MeOH, EtOAc) Quantity_L->Standard_Sol Penetrating_Sol Penetrating (DCM, DMSO) Quantity_L->Penetrating_Sol Action_1 PPE: Double Nitrile Gloves Eng: Fume Hood Small_S->Action_1 Low Dust Risk Action_2 PPE: Double Nitrile + Tyvek Sleeves Eng: Balance Enclosure / Isolator Large_S->Action_2 High Dust Risk Action_3 PPE: Double Nitrile (8mil outer) Eng: Fume Hood Standard_Sol->Action_3 Action_4 PPE: Laminate (Silver Shield) Liners Eng: Fume Hood Penetrating_Sol->Action_4 High Permeation Risk

Figure 1: Decision logic for PPE selection based on physical state and solvent interaction. Note the escalation to Laminate gloves when penetrating solvents are used.

Part 5: Emergency & Disposal

Spill Response
  • Solid Spill: Do NOT sweep. Sweeping generates dust.

    • Correct Action: Cover with wet paper towels (water or PEG-400) to dampen the powder, then wipe up. Place in a sealed bag.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as nitro compounds can act as oxidizers in fires.

Waste Disposal
  • Segregation: This compound must be segregated from Strong Oxidizers and Strong Reducers .

  • Labeling: Clearly label waste containers as "Toxic - Nitroaromatic - Potential Mutagen."

  • Destruction: Incineration is the only acceptable disposal method. Do not sewer.

References

  • PubChem. (2025). 4-Methoxy-3-nitropyridine Safety Data. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2] Hazard Communication Standard: Nitro compounds. United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (2025). Guidance on the Application of the CLP Criteria: Germ Cell Mutagenicity. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.